[Leu15]-Gastrin I (human)
描述
BenchChem offers high-quality [Leu15]-Gastrin I (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu15]-Gastrin I (human) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMLPDUAGUTOC-FPBFVHJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H126N20O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2080.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39024-57-2 | |
| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[Leu15]-Gastrin I (human): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu15]-Gastrin I (human) is a synthetic analog of the human peptide hormone Gastrin I. This modification, the substitution of methionine at position 15 with leucine, confers enhanced stability against oxidation, making it a valuable tool for research. [Leu15]-Gastrin I acts as a potent and selective agonist for the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events, primarily through the phospholipase C pathway, leading to physiological responses such as gastric acid secretion and cell proliferation. This document provides an in-depth overview of the mechanism of action of [Leu15]-Gastrin I, including its receptor binding characteristics, downstream signaling pathways, and methods for its experimental investigation.
Introduction
Gastrin I is a crucial peptide hormone in the gastrointestinal system, primarily responsible for stimulating gastric acid secretion. [Leu15]-Gastrin I is a synthetic variant with a leucine residue replacing the methionine at position 15. This substitution significantly improves the peptide's stability by preventing oxidation, without compromising its biological activity.[1][2] Like its endogenous counterpart, [Leu15]-Gastrin I exerts its effects by binding to and activating the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[3] The activation of CCKBR is implicated in various physiological and pathophysiological processes, including the regulation of gastric acid, mucosal growth, and the progression of certain cancers.[3]
Receptor Binding and Activation
[Leu15]-Gastrin I binds with high affinity to the CCKBR, a class A G-protein coupled receptor.[3] The binding of [Leu15]-Gastrin I to CCKBR induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, particularly those of the Gq/11 family.
Quantitative Data: Receptor Binding Affinity
The binding affinity of [Leu15]-Gastrin I and related compounds to the CCKBR can be quantified using radioligand binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the ligand's potency in displacing a radiolabeled ligand from the receptor.
| Compound | Receptor | Assay Type | Radioligand | IC50 (nM) | Cell Line/Tissue | Reference |
| [Leu15]-Gastrin I analog | Human CCKBR | Displacement | [125I][3-iodo Tyr12,Leu15]gastrin | 1.40 | Not Specified | [4] |
Note: The reported IC50 value is for a closely related analog and serves as an estimation of the binding affinity of [Leu15]-Gastrin I.
Intracellular Signaling Pathways
Upon activation by [Leu15]-Gastrin I, the CCKBR initiates a well-defined signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of second messengers and subsequent cellular responses.
Phospholipase C Pathway
The Gαq subunit of the activated G-protein stimulates PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CCKBR activation.[5]
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, modulating their activity and leading to cellular responses such as gene expression changes and cell proliferation.
Diagram: [Leu15]-Gastrin I Signaling Pathway
Caption: Signaling cascade initiated by [Leu15]-Gastrin I binding to CCKBR.
Physiological and Cellular Effects
The activation of the CCKBR signaling pathway by [Leu15]-Gastrin I leads to a variety of physiological and cellular effects.
Gastric Acid Secretion
In the stomach, [Leu15]-Gastrin I stimulates parietal cells to secrete gastric acid. This is a primary physiological role of gastrin.
Cell Proliferation and Trophic Effects
[Leu15]-Gastrin I has been shown to be trophic for the gastrointestinal epithelium and can stimulate the growth of gastric adenocarcinoma cells, which often overexpress CCKBR.[3]
Quantitative Data: Functional Potency
The potency of [Leu15]-Gastrin I in eliciting downstream cellular effects is typically measured as the half-maximal effective concentration (EC50).
| Functional Assay | Parameter | Expected Effect | Cell Line/System |
| Intracellular Calcium Mobilization | EC50 | Potent increase in intracellular Ca2+ | CCKBR-expressing cells |
| Cell Proliferation (e.g., MTT Assay) | EC50 | Stimulation of cell growth | Gastric cancer cell lines (e.g., AGS) |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of [Leu15]-Gastrin I.
Radioligand Binding Assay
This assay is used to determine the binding affinity of [Leu15]-Gastrin I to the CCKBR.
Materials:
-
CCKBR-expressing cell membranes or whole cells
-
Radiolabeled ligand (e.g., [125I]-Gastrin)
-
Unlabeled [Leu15]-Gastrin I
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with CCKBR-expressing membranes in the presence of increasing concentrations of unlabeled [Leu15]-Gastrin I.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC50 value.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of [Leu15]-Gastrin I to induce an increase in intracellular calcium.
Materials:
-
CCKBR-expressing cells (e.g., HEK293 or a relevant cancer cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[6][7]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
[Leu15]-Gastrin I
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Seed cells in a 96-well plate or on coverslips and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[8]
-
Wash the cells with buffer to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of [Leu15]-Gastrin I to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[9]
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Cell Proliferation (MTT) Assay
This assay assesses the effect of [Leu15]-Gastrin I on cell viability and proliferation.
Materials:
-
A relevant cell line (e.g., a gastric cancer cell line)
-
Complete cell culture medium
-
[Leu15]-Gastrin I
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of [Leu15]-Gastrin I for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the [Leu15]-Gastrin I concentration to evaluate its effect on cell proliferation.
Conclusion
[Leu15]-Gastrin I (human) is a stable and potent agonist of the CCKBR. Its mechanism of action is primarily mediated through the Gq/PLC/IP3 signaling pathway, leading to an increase in intracellular calcium and activation of PKC. These signaling events culminate in various physiological responses, most notably gastric acid secretion and the stimulation of cell proliferation. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the pharmacological properties of [Leu15]-Gastrin I and other CCKBR ligands. A thorough understanding of this mechanism is crucial for researchers in gastroenterology, oncology, and drug development.
References
- 1. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BindingDB BDBM50549226 CHEMBL4795913 [bindingdb.org]
- 4. S-EPMC7061093 - Multiple calcium sources are required for intracellular calcium mobilization during gastric organoid epithelial repair. - OmicsDI [omicsdi.org]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Leu15]-Gastrin I (human): A Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu15]-Gastrin I (human) is a synthetic analog of the peptide hormone Gastrin I. Characterized by the substitution of methionine at position 15 with a more stable leucine residue, this modification prevents oxidation while retaining full biological activity. [Leu15]-Gastrin I is a potent agonist of the cholecystokinin B receptor (CCKBR) and a critical tool in gastrointestinal research. This document provides an in-depth overview of its biological functions, signaling pathways, and the experimental protocols used for its characterization.
Introduction to [Leu15]-Gastrin I (human)
Gastrin I is a peptide hormone that plays a pivotal role in regulating gastric acid secretion and promoting the growth of the gastrointestinal epithelium.[1][2] The human form, Gastrin-17, is susceptible to oxidation at its methionine residue, leading to a loss of biological activity.[2][3] The synthetic analog, [Leu15]-Gastrin I, overcomes this limitation by replacing methionine with leucine, offering enhanced stability in aqueous solutions for experimental use.[2][3] This analog exhibits the full biological activity of the native hormone, making it an invaluable reagent for studying gastrin-mediated physiological and pathological processes.[2][3]
Amino Acid Sequence: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2[4]
The Cholecystokinin B Receptor (CCKBR): The Primary Target
[Leu15]-Gastrin I exerts its biological effects primarily through the Cholecystokinin B Receptor (CCKBR), also known as the Gastrin receptor.[2][5][6] The CCKBR is a G-protein coupled receptor (GPCR) found predominantly in the stomach and the central nervous system.[7] It binds both gastrin and cholecystokinin (CCK) with high affinity.[7] The overexpression of CCKBR is implicated in the pathology of certain malignancies, including gastric and colorectal adenocarcinomas, making it a target of interest in oncology research.[5][7]
Core Biological Functions
The biological activities of [Leu15]-Gastrin I mirror those of endogenous gastrin, primarily impacting the gastrointestinal system.
Stimulation of Gastric Acid Secretion
A primary function of gastrin is the potent stimulation of hydrochloric acid (HCl) secretion from parietal cells in the gastric mucosa.[1][2] This occurs through two main pathways:
-
Direct Pathway: Gastrin directly binds to CCKBRs on parietal cells, stimulating them to secrete H+.[8]
-
Indirect Pathway: Gastrin stimulates enterochromaffin-like (ECL) cells, also via CCKBR, to release histamine.[8] Histamine then acts in a paracrine manner on H2 receptors on nearby parietal cells, leading to robust acid secretion.[8]
Trophic and Proliferative Effects
[Leu15]-Gastrin I is a trophic factor for the gastrointestinal epithelium, stimulating cell growth, proliferation, and differentiation.[1][5] This is particularly evident in the gastric mucosa, where it promotes the maturation of parietal cells and the proliferation of ECL cells.[8] This proliferative effect is also leveraged in cell culture, where [Leu15]-Gastrin I is used as a medium supplement to establish and grow enteroid and crypt cultures.[2][4] In pathological contexts, the gastrin/CCKBR axis can drive the proliferation of cancer cells, particularly in gastric cancer.[5]
Regulation of Gastrointestinal Motility and Secretion
Beyond acid secretion, gastrin influences other digestive processes. It has been shown to increase the mobility of the antral muscle and promote stomach contractions.[9] Additionally, it can induce pancreatic secretions and gallbladder emptying, although cholecystokinin is the more potent regulator of these functions.[9]
Signaling Pathways
Activation of the CCKBR by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade can further activate downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating the proliferative effects of gastrin.
Quantitative Data Summary
The interaction of [Leu15]-Gastrin I and related analogs with the CCKBR has been quantified in various experimental systems. The following tables summarize key findings.
| Ligand | Assay System | Parameter | Value | Reference |
| [Leu15]G17 | DLD-1 cell membranes (Competition with [3H]G17-Gly) | IC50 (High Affinity) | 6.0 x 10⁻⁸ M | [9] |
| [Leu15]G17 | DLD-1 cell membranes (Competition with [3H]G17-Gly) | IC50 (Low Affinity) | 6.9 x 10⁻⁶ M | [9] |
| Gastrin Analog (DG2) | HEK293-CCK2R cells (Displacement of 125I-[Leu15]gastrin) | IC50 | 5.04 ± 0.29 nM | [10] |
| Gastrin | Human Intestinal Epithelial Cells | Effective Concentration | 10⁻⁹ to 10⁻⁵ M | [11] |
| Gastrin I | In vivo (Rat) - Pepsinogen and Acid Secretion | Effective Dose (IV) | 1.5 - 45 nmol/kg | [1] |
Table 1: Receptor Binding and Potency of [Leu15]-Gastrin I and related analogs.
Experimental Protocols
Characterizing the biological function of [Leu15]-Gastrin I involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for CCKBR
This assay quantifies the affinity of [Leu15]-Gastrin I for its receptor.
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of [Leu15]-Gastrin I for the CCKBR.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing CCKBR (e.g., HEK293-CCKBR) or homogenize tissue known to express the receptor (e.g., canine fundic mucosa).
-
Lyse cells in a cold hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors.
-
Homogenize the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a constant concentration of radiolabeled ligand (e.g., ¹²⁵I-[Leu15]-Gastrin I), and varying concentrations of unlabeled competitor ([Leu15]-Gastrin I).
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor to generate a competition curve.
-
Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
In Vitro Cell Proliferation Assay (BrdU Incorporation)
This assay measures the mitogenic effect of [Leu15]-Gastrin I on cell lines.
Objective: To quantify the increase in DNA synthesis in response to [Leu15]-Gastrin I stimulation.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., AGS gastric adenocarcinoma cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
Synchronize cells by serum starvation for 12-24 hours.
-
-
Stimulation and Labeling:
-
Treat cells with various concentrations of [Leu15]-Gastrin I in serum-free media. Include positive (e.g., 10% FBS) and negative (serum-free media) controls.
-
Incubate for a desired period (e.g., 24-48 hours).
-
Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.
-
-
Detection:
-
Remove the labeling medium and fix the cells (e.g., with a methanol-based fixing solution).
-
Denature the DNA using an acidic solution (e.g., 2M HCl) to expose the incorporated BrdU.
-
Add a specific anti-BrdU primary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
-
Data Analysis:
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
-
Conclusion
[Leu15]-Gastrin I (human) is a stabilized, fully active analog of Gastrin I that serves as an essential tool for investigating the physiology and pathophysiology of the gastrointestinal tract. Its specific and high-affinity interaction with the CCKBR allows for detailed study of gastric acid secretion, epithelial cell proliferation, and the signaling pathways that govern these processes. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to explore the multifaceted roles of the gastrin system in health and disease.
References
- 1. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The assay of gastrin using the perfused rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
[Leu15]-Gastrin I (human) structure and synthesis
An In-depth Technical Guide to [Leu15]-Gastrin I (human): Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu15]-Gastrin I (human) is a synthetic analog of the human hormone Gastrin I, a key regulator of gastric acid secretion and gastrointestinal mucosal growth.[1][2] This analog, in which the methionine at position 15 is substituted with a leucine residue, exhibits full biological activity with enhanced stability against oxidation, making it a valuable tool in research and drug development.[1][3][4][5] This document provides a comprehensive overview of the structure, chemical synthesis, and signal transduction pathways associated with [Leu15]-Gastrin I. It is intended to serve as a technical guide for researchers, offering detailed protocols and structured data to facilitate further investigation and application of this potent peptide.
Structure and Physicochemical Properties
[Leu15]-Gastrin I is a 17-amino acid peptide amide.[1][6] The N-terminus is a pyroglutamic acid (Glp) residue, and the C-terminus is a phenylalaninamide.[1][6][7] The key modification from native human Gastrin I is the substitution of the methionine at position 15 with leucine. This change prevents the oxidation of the sulfur-containing side chain of methionine, which would otherwise lead to a loss of biological activity, thus improving the peptide's stability in aqueous solutions.[1][3][6][8]
Amino Acid Sequence
The primary structure of [Leu15]-Gastrin I (human) is as follows: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂.[1][3][6][7]
Physicochemical Data
All quantitative data for [Leu15]-Gastrin I (human) is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ | [2][7] |
| Molecular Weight | 2080.16 g/mol | [2] |
| CAS Number | 39024-57-2 | [2][7] |
| Purity (Typical) | ≥95% (HPLC) | [1][2][3][6] |
| Appearance | Lyophilized Powder | [2][3] |
| Storage Temperature | -20°C | [2][6] |
Chemical Synthesis
The synthesis of [Leu15]-Gastrin I is most effectively achieved via Solid-Phase Peptide Synthesis (SPPS).[9][10][11] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is preferred as it utilizes milder acidic conditions for cleavage compared to the Boc (tert-butyloxycarbonyl) strategy, thereby preserving acid-sensitive residues like tryptophan and the multiple glutamic acid residues present in the sequence.[9][10][12]
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines a representative Fmoc-based solid-phase synthesis of [Leu15]-Gastrin I.
1. Resin Preparation:
-
Start with a suitable resin, such as a tris(alkoxy)benzylamide "PAL" support or a polar polydimethylacrylamide support, to yield the C-terminal amide upon cleavage.[9][13]
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
2. Stepwise Amino Acid Coupling Cycle (for each amino acid):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, activate the incoming Fmoc-protected amino acid (typically a 4- to 6-fold molar excess) using a coupling reagent.[9] A common choice is benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or benzotriazolyl N-oxytrisdimethylaminophosphonium hexafluorophosphate (BOP) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) and a base such as N-methylmorpholine (NMM).[13]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove unreacted reagents.
3. N-terminal Pyroglutamyl Formation:
-
The N-terminal pyroglutamyl (Glp) residue is typically formed from a glutamine (Gln) precursor during the final cleavage step under acidic conditions, or it can be added directly as Fmoc-Glp-OH in the final coupling step.[12]
4. Cleavage and Deprotection:
-
After assembling the full peptide chain, wash the resin with DCM and dry it under vacuum.[12]
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acidic cleavage cocktail. A common mixture is "Reagent M": Trifluoroacetic acid (TFA)/DCM/β-mercaptoethanol/anisole (70:30:2:1), which is optimized to protect the tryptophan residue.[13] The reaction is typically run for 2-3 hours.
5. Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with cold ether.
-
Purify the crude peptide using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity (≥95%).[12]
-
Lyophilize the pure fractions to obtain the final white powder.
Side-Chain Protecting Groups
The following table lists the recommended side-chain protecting groups for the amino acids in the [Leu15]-Gastrin I sequence.
| Amino Acid | Side-Chain Protecting Group |
| Trp (Tryptophan) | Boc (tert-butyloxycarbonyl) or none with mild cleavage[12] |
| Glu (Glutamic Acid) | OtBu (tert-butyl ester) |
| Tyr (Tyrosine) | tBu (tert-butyl ether) |
| Asp (Aspartic Acid) | OtBu (tert-butyl ester) |
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [Leu15]-Gastrin I.
Biological Activity and Signaling Pathway
[Leu15]-Gastrin I functions as a potent agonist for the cholecystokinin B receptor (CCKBR), a G-protein-coupled receptor (GPCR) found primarily in the brain and gastrointestinal tract.[2][14][15] It binds to CCKBR with high affinity, similar to native gastrin and cholecystokinin (CCK).[16][17] This interaction is central to its physiological roles, which include stimulating gastric acid secretion from parietal cells and promoting the growth (trophic effects) of the gastrointestinal epithelium.[2][7][18]
CCKBR-Mediated Signaling
The binding of [Leu15]-Gastrin I to the CCKBR initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and G12/13 families of G proteins.[16]
-
Gq/11 Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC).[7][16][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
MAPK Pathway: The activation of PKC can, in turn, trigger the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway.[7][16][17] This pathway is crucial for mediating the trophic and proliferative effects of gastrin.[7][16]
-
G12/13 Pathway: Gastrin can also activate Gα12/13, which stimulates Rho-dependent pathways, influencing the actin cytoskeleton, focal adhesions, and cell migration.[16]
The culmination of these signaling events leads to the transcriptional regulation of genes involved in cell proliferation, survival, and gastric acid secretion.[16][20]
Signaling Pathway Diagram
Caption: Signaling pathway of [Leu15]-Gastrin I via the CCKBR.
References
- 1. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 3. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 7. [Leu15]-Gastrin I (human) peptide [novoprolabs.com]
- 8. innopep.com [innopep.com]
- 9. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Solid phase synthesis of gastrin I. Comparison of methods utilizing strong acid for deprotection and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide synthesis. Part 5. Solid-phase synthesis of [15-leucine]little gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genecards.org [genecards.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 19. uniprot.org [uniprot.org]
- 20. CCKBR | Cancer Genetics Web [cancerindex.org]
[Leu15]-Gastrin I (human) Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of [Leu15]-Gastrin I (human), a synthetic analog of the human hormone Gastrin I. This document details the quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways, offering valuable insights for research and drug development in gastroenterology and oncology.
Introduction to [Leu15]-Gastrin I (human)
[Leu15]-Gastrin I (human) is a peptide derivative of Gastrin I, a hormone primarily responsible for stimulating gastric acid secretion. The substitution of leucine at position 15 enhances its stability, making it a valuable tool for studying the physiological and pathological roles of gastrin receptors. Gastrin and its analogs exert their effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR) found on various cell types, including gastric parietal cells and certain cancer cells.[1][2] Understanding the binding affinity and subsequent signaling of [Leu15]-Gastrin I is crucial for the development of targeted therapies for conditions involving gastrin receptor dysregulation.
Quantitative Receptor Binding Affinity
The binding affinity of [Leu15]-Gastrin I and its derivatives to the cholecystokinin B receptor (CCKBR) has been determined through various in vitro assays. While comprehensive data for the unmodified [Leu15]-Gastrin I (human) peptide is limited in publicly accessible literature, studies on closely related derivatives provide valuable insights into its high-affinity binding.
| Compound | Receptor | Cell Line | Assay Type | Radioligand | Affinity Metric (Value) | Reference |
| [Leu15]gastrin-I derivative | Human CCK2R | Human A431 cells | Displacement | [125I][3-iodo Tyr12,Leu15]gastrin-I | IC50: 1.40 nM | (BindingDB: 50549226) |
| 125I-BH-[Leu15]-gastrin-(5-17) | Canine Gastrin Receptor | Isolated canine fundic mucosal cells | Saturation Binding | 125I-BH-[Leu15]-gastrin-(5-17) | Kd: 0.52 ± 0.23 nM | (PMID: 7875937) |
Note: The provided data is for derivatives of [Leu15]-Gastrin I. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, where a lower value indicates a higher affinity.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of [Leu15]-Gastrin I for the CCKBR.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of [Leu15]-Gastrin I for the CCKBR.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human CCKBR (e.g., transfected HEK293 or A431 cells).
-
Radioligand: A radiolabeled ligand that binds to the CCKBR with high affinity, such as [125I]-labeled gastrin or a high-affinity antagonist.
-
[Leu15]-Gastrin I (human): Unlabeled competitor ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize CCKBR-expressing cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled [Leu15]-Gastrin I (competitor).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization following CCKBR activation by [Leu15]-Gastrin I.
Objective: To assess the functional activity of [Leu15]-Gastrin I by measuring changes in intracellular calcium concentration.
Materials:
-
CCKBR-expressing cells: (e.g., HEK293 or CHO cells).
-
[Leu15]-Gastrin I (human).
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate CCKBR-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of [Leu15]-Gastrin I to the wells.
-
Immediately begin recording fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., 340/380 nm).
-
Plot the change in fluorescence ratio or intensity against time.
-
Determine the peak response for each concentration of [Leu15]-Gastrin I.
-
Plot the peak response against the log concentration of [Leu15]-Gastrin I to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Signaling Pathways
The binding of [Leu15]-Gastrin I to the CCKBR initiates a cascade of intracellular signaling events. The CCKBR primarily couples to the Gq alpha subunit of the heterotrimeric G protein.
Key Signaling Cascades:
-
Phospholipase C (PLC) Pathway: Activation of Gq leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This transient increase in cytosolic calcium is a key second messenger.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as proliferation and secretion.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CCKBR activation can also lead to the stimulation of the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This can occur through PKC-dependent and independent mechanisms.
Conclusion
[Leu15]-Gastrin I (human) serves as a high-affinity ligand for the cholecystokinin B receptor, making it an indispensable tool for investigating gastrin-mediated physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and target the gastrin/CCKBR axis in various diseases. Further research to fully characterize the binding kinetics and functional pharmacology of the unmodified [Leu15]-Gastrin I peptide will be beneficial for the field.
References
An In-Depth Technical Guide to [Leu15]-Gastrin I (human) and its Role in Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [Leu15]-Gastrin I (human), a key synthetic analog of the peptide hormone gastrin. It details its biochemical properties, its physiological role in the stimulation of gastric acid secretion, and the underlying molecular mechanisms. This document includes quantitative data on its receptor binding affinity, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows.
Introduction to [Leu15]-Gastrin I (human)
[Leu15]-Gastrin I is a synthetic variant of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion, gastric motility, and mucosal growth.[1] In this analog, the methionine residue at position 15 of the native Gastrin I sequence is replaced by leucine. This substitution confers greater stability to the peptide by preventing oxidation of the methionine residue, which can lead to a loss of biological activity.[2] This enhanced stability makes [Leu15]-Gastrin I a valuable tool in research settings for studying the physiological effects of gastrin.
The amino acid sequence of [Leu15]-Gastrin I (human) is: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2.[2][3] Like native gastrin, it is produced from a precursor, progastrin, which undergoes cleavage and processing.[2][3] The primary physiological function of [Leu15]-Gastrin I is to stimulate the secretion of hydrochloric acid (HCl) from parietal cells in the stomach.[1][2][3]
The Role of [Leu15]-Gastrin I in Gastric Acid Secretion
[Leu15]-Gastrin I stimulates gastric acid secretion through a dual mechanism, both directly and indirectly targeting the parietal cells of the gastric mucosa.[1]
-
Direct Pathway: [Leu15]-Gastrin I binds directly to the cholecystokinin B (CCK2) receptors, which are G-protein coupled receptors located on the basolateral membrane of parietal cells.[1] This binding event initiates an intracellular signaling cascade that leads to the translocation and activation of H+/K+ ATPase pumps to the apical membrane of the parietal cell, resulting in the secretion of H+ ions into the gastric lumen.[1]
-
Indirect Pathway: [Leu15]-Gastrin I also stimulates enterochromaffin-like (ECL) cells in the gastric pits.[1] Upon binding to CCK2 receptors on ECL cells, it triggers the release of histamine. Histamine then acts as a paracrine mediator, binding to H2 receptors on nearby parietal cells, which strongly stimulates acid secretion.[1]
The release of gastrin is a tightly regulated process. It is stimulated by the presence of peptides and amino acids in the stomach, gastric distention, and vagal nerve stimulation.[1] Conversely, low gastric pH and the hormone somatostatin inhibit gastrin release, creating a negative feedback loop to prevent excessive acid production.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity of [Leu15]-Gastrin I and its derivatives to the CCK2 receptor.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| [Leu15]gastrin-I derivative 1 | A431-CCK2R | Competition Assay vs. 125I-[Leu15]gastrin-I | 0.69 ± 0.09 | [4] |
| Pentagastrin | A431-CCK2R | Competition Assay vs. 125I-[Leu15]gastrin-I | 0.76 ± 0.11 | [4] |
| Z-360 | HEK293-CCK2i4svR | Displacement of [125I][I-Tyr12,Leu15]gastrin | 1.57 ± 0.14 | [5] |
| DGA1 | HEK293-CCK2i4svR | Displacement of [125I][I-Tyr12,Leu15]gastrin | 1.62 ± 0.17 | [5] |
| DG2 | HEK293-CCK2i4svR | Displacement of [125I][I-Tyr12,Leu15]gastrin | 5.04 ± 0.29 | [5] |
| PNG | human A431 cells | Displacement of [125I][3-iodo Tyr12,Leu15]gastrin-I | 1.40 | [6] |
Signaling Pathways
The binding of [Leu15]-Gastrin I to the CCK2 receptor on parietal and ECL cells initiates a cascade of intracellular events.
Caption: Signaling cascade of [Leu15]-Gastrin I leading to gastric acid secretion.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CCK2 receptor using radiolabeled [Leu15]-Gastrin I.
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Cell Membrane Preparation: Homogenize cells or tissues expressing the CCK2 receptor (e.g., A431-CCK2R cells) in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Incubation: In a multi-well plate, incubate the cell membrane preparation with a constant concentration of radiolabeled [125I]-[Leu15]-Gastrin I and varying concentrations of the unlabeled test compound.
-
Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
In Vitro Gastric Acid Secretion Assay (Isolated Gastric Glands)
This protocol describes a method to measure acid secretion in isolated gastric glands from a rabbit model, a common in vitro system.
Methodology:
-
Isolation of Gastric Glands: Isolate gastric glands from the stomach of a New Zealand White rabbit by collagenase digestion.
-
Gland Suspension: Suspend the isolated glands in a buffered salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing a weak base like [14C]aminopyrine.
-
Stimulation: Aliquot the gland suspension into tubes and add varying concentrations of [Leu15]-Gastrin I or other secretagogues.
-
Incubation: Incubate the glands at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation: Centrifuge the tubes to pellet the glands.
-
Quantification: Measure the radioactivity in the supernatant and the pellet. The accumulation of [14C]aminopyrine in the glands is an index of acid secretion.
-
Data Analysis: Calculate the ratio of aminopyrine accumulation in stimulated versus basal conditions and plot against the concentration of [Leu15]-Gastrin I to determine the EC50.
In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)
This protocol details the measurement of gastric acid secretion in an anesthetized rat model following stimulation with [Leu15]-Gastrin I.
Methodology:
-
Animal Preparation: Anesthetize a fasted rat and cannulate the trachea. Perform a laparotomy and ligate the pylorus. Insert a cannula into the forestomach for gastric perfusion.
-
Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.
-
Sample Collection: Collect the gastric effluent at regular intervals (e.g., every 15 minutes) to establish a basal acid output.
-
Stimulation: Administer [Leu15]-Gastrin I intravenously as a continuous infusion or as a bolus injection.
-
Post-Stimulation Collection: Continue to collect the gastric effluent at regular intervals for a defined period.
-
Titration: Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the acid output (in μmol/min) for each collection period. Plot the acid output over time to observe the stimulatory effect of [Leu15]-Gastrin I.
Conclusion
[Leu15]-Gastrin I (human) is an indispensable tool for researchers in gastroenterology and related fields. Its enhanced stability and full biological activity, comparable to native Gastrin I, make it ideal for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its role in gastric acid secretion, supported by quantitative data and detailed experimental protocols, to facilitate further research and drug development efforts targeting the gastrin/CCK2 receptor system.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Gastrin receptors on isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin receptors on isolated canine parietal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The assay of gastrin using the perfused rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Impact of [Leu15]-Gastrin I (human) on Gastrointestinal Epithelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu15]-Gastrin I, a synthetic analog of human gastrin I, serves as a potent tool for investigating the physiological and pathophysiological roles of gastrin in the gastrointestinal (GI) tract. By substituting leucine for methionine at position 15, this peptide exhibits enhanced stability and resistance to oxidation, making it a reliable agent for in vitro and in vivo studies. [Leu15]-Gastrin I exerts its effects primarily through the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor expressed on various GI epithelial cells. Activation of the CCK2 receptor by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events that regulate cell proliferation, differentiation, apoptosis, and gastric acid secretion. This technical guide provides an in-depth overview of the physiological effects of [Leu15]-Gastrin I on the gastrointestinal epithelium, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways.
Introduction
Gastrin is a crucial peptide hormone that orchestrates multiple functions within the gastrointestinal system, most notably the regulation of gastric acid secretion and the maintenance of mucosal integrity. [Leu15]-Gastrin I is a synthetic form of human gastrin I where the methionine at position 15 has been replaced by leucine. This substitution confers greater stability in aqueous solutions by preventing oxidation, which can lead to a loss of biological activity.[1][2] As a result, [Leu15]-Gastrin I is a valuable research tool for elucidating the mechanisms of gastrin action.
The primary target of [Leu15]-Gastrin I is the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor found on parietal cells, enterochromaffin-like (ECL) cells, and various other epithelial cells of the GI tract.[1][3][4] The binding of [Leu15]-Gastrin I to the CCK2 receptor triggers a series of downstream signaling pathways that ultimately mediate its diverse physiological effects. These effects include the stimulation of gastric acid secretion, the promotion of epithelial cell proliferation and differentiation, and the inhibition of apoptosis.[5][6][7][8] Understanding these actions is critical for developing therapeutic strategies for conditions associated with abnormal gastrin signaling, such as certain types of gastric cancer.[3][4]
Quantitative Data on the Effects of [Leu15]-Gastrin I
The following tables summarize key quantitative data from various studies investigating the effects of [Leu15]-Gastrin I and related gastrin analogs on gastrointestinal epithelial cells.
Table 1: Receptor Binding Affinity of Gastrin Analogs
| Ligand | Cell Line | Receptor | Assay Type | IC50 (nM) | Reference(s) |
| [Leu15]-Gastrin I | Human A431 cells | Human CCK2R | Displacement of [125I][3-iodo Tyr12,Leu15]gastrin-I | 1.40 | [9] |
| Pentagastrin | Human A431-CCK2R cells | Human CCK2R | Competition against [Leu15]gastrin-I | 0.76 ± 0.11 | [5] |
| Z-360 | HEK293-CCK2i4svR cells | Human CCK2i4svR | Displacement of [125I][I-Tyr12,Leu15]gastrin | 1.57 ± 0.14 | [6] |
| DGA1 | HEK293-CCK2i4svR cells | Human CCK2i4svR | Displacement of [125I][I-Tyr12,Leu15]gastrin | 1.62 ± 0.17 | [6] |
| DG2 | HEK293-CCK2i4svR cells | Human CCK2i4svR | Displacement of [125I][I-Tyr12,Leu15]gastrin | 5.04 ± 0.29 | [6] |
Table 2: Proliferative and Trophic Effects of Gastrin Analogs
| Gastrin Analog | Model System | Parameter Measured | Dose/Concentration | Effect | Reference(s) |
| [Leu15]-Gastrin-17 | Female Rats (in vivo) | Stomach Weight | 1.2 nmol/kg/h for 28 days | Increased | [9] |
| [Leu15]-Gastrin-17 | Female Rats (in vivo) | Oxyntic Mucosal Mass | 1.2 nmol/kg/h for 28 days | Increased | [9] |
| [Leu15]-Gastrin-17 | Female Rats (in vivo) | ECL Cell Density | 1.2 nmol/kg/h for 28 days | Increased | [9] |
| Pentagastrin | Healthy Human Volunteers (in vivo) | Labeling Index (Fundic Mucosa) | 10 µg/kg/hour | Marked Increase | [10] |
| Synthetic Human Gastrin I | Healthy Human Volunteers (in vivo) | Labeling Index (Fundic & Antral Mucosa) | 8 ng/kg/min | No Effect | [10] |
Table 3: Effects of Gastrin on Protein Synthesis and Apoptosis
| Gastrin Analog | Model System | Parameter Measured | Concentration | Effect | Reference(s) |
| Gastrin (G-17-I) | Isolated Rat Gastric Mucosal Cells | [3H]leucine incorporation | 10⁻¹⁰ M | 100% Increase | [11] |
| Gastrin (G-17-I) | Isolated Rat Gastric Mucosal Cells | [3H]leucine incorporation | 10⁻⁹ M | 212% Increase | [11] |
| Gastrin | AR42J Cells | Caspase 3/7 Activity (Serum Starvation-Induced Apoptosis) | Sustained Treatment | Significant Reduction | [8] |
| Gastrin Knockdown | BGC-823 Gastric Cancer Cells | Apoptotic Rate | N/A | Increased from 1.8% to 4.2% | [12] |
Signaling Pathways of [Leu15]-Gastrin I
The binding of [Leu15]-Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events. The CCK2 receptor primarily couples to Gq and Gα12/13 proteins.[11] This leads to the activation of multiple downstream pathways that regulate the diverse physiological effects of gastrin.
Gq-Mediated Pathway
Activation of the Gq protein by the ligand-bound CCK2 receptor stimulates phospholipase Cβ (PLCβ).[11] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, in conjunction with elevated intracellular Ca²⁺, activates protein kinase C (PKC).[11] The activation of the PLC/Ca²⁺/PKC pathway is a central event in gastrin-mediated signaling.
Downstream Proliferative and Survival Pathways
The initial signals generated by Gq activation diverge to activate several key pathways involved in cell proliferation, survival, and differentiation. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
-
MAPK Pathway: The activation of PKC can lead to the phosphorylation and activation of the Raf-MEK-ERK cascade, a central component of the MAPK pathway.[11] Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell cycle progression.
-
PI3K/Akt Pathway: Gastrin has also been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[11] Activated Akt can phosphorylate a variety of downstream targets to inhibit apoptosis and promote cell growth.
-
EGFR Transactivation: Gastrin signaling can also involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), further amplifying the proliferative signals through the MAPK and PI3K/Akt pathways.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological effects of [Leu15]-Gastrin I on gastrointestinal epithelium.
Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a colorimetric immunoassay for the quantification of cell proliferation based on the measurement of 5-bromo-2'-deoxyuridine (BrdU) incorporation during DNA synthesis.
Materials:
-
Gastric epithelial cell line (e.g., AGS, MKN-45)
-
Complete cell culture medium
-
[Leu15]-Gastrin I (human)
-
BrdU Cell Proliferation Assay Kit (e.g., from Millipore or Roche)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed gastric epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Treatment with [Leu15]-Gastrin I: Prepare serial dilutions of [Leu15]-Gastrin I in serum-free or low-serum medium. Remove the medium from the wells and add 100 µL of the [Leu15]-Gastrin I solutions at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium without [Leu15]-Gastrin I). Incubate for the desired time period (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions. Typically, this involves a 2-4 hour incubation.
-
Fixation and DNA Denaturation: Aspirate the medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Immunodetection: Wash the wells with wash buffer. Add the anti-BrdU antibody conjugated to peroxidase and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells and add the peroxidase substrate. Incubate until a color change is visible.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and reflects the rate of cell proliferation.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol details the detection of phosphorylated (activated) ERK and Akt in gastric epithelial cells following stimulation with [Leu15]-Gastrin I.
Materials:
-
Gastric epithelial cells
-
[Leu15]-Gastrin I (human)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture gastric epithelial cells to 70-80% confluency. Serum starve the cells for 12-24 hours. Treat the cells with [Leu15]-Gastrin I at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein like β-actin.
Conclusion
[Leu15]-Gastrin I is an indispensable tool for dissecting the complex physiological roles of gastrin in the gastrointestinal epithelium. Its enhanced stability allows for reproducible and reliable experimental outcomes. The binding of [Leu15]-Gastrin I to the CCK2 receptor triggers a network of signaling pathways, primarily through Gq, that culminate in the regulation of cell proliferation, survival, and gastric acid secretion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in academia and the pharmaceutical industry. A thorough understanding of the mechanisms of [Leu15]-Gastrin I action is fundamental for advancing our knowledge of gastrointestinal physiology and for the development of novel therapeutic interventions for gastrin-related pathologies. Further research is warranted to fully elucidate the intricate downstream effects of sustained [Leu15]-Gastrin I signaling and its long-term implications for epithelial homeostasis and disease.
References
- 1. ijpras.com [ijpras.com]
- 2. [PDF] The mechanism of histamine secretion from gastric enterochromaffin-like cells. | Semantic Scholar [semanticscholar.org]
- 3. sysy-histosure.com [sysy-histosure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The duration of gastrin treatment affects global gene expression and molecular responses involved in ER stress and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trophic effects of continuous infusion of [Leu15]-gastrin-17 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of gastrin on gastric mucosal cell proliferation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 12. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
[Leu15]-Gastrin I (human): A Technical Guide to its Function as a Cholecystokinin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I is a synthetic analog of human gastrin I, a peptide hormone crucial for regulating gastric acid secretion.[1] This technical guide provides an in-depth overview of [Leu15]-Gastrin I's role as a potent and selective agonist for the cholecystokinin-B (CCK2) receptor, a G-protein coupled receptor also known as the gastrin receptor.[2][3][4] The activation of the CCK2 receptor by agonists like [Leu15]-Gastrin I initiates a cascade of intracellular signaling events, making it a valuable tool in the study of gastrointestinal physiology and a potential therapeutic target. This document details the binding affinity and functional potency of [Leu15]-Gastrin I, provides comprehensive experimental protocols for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of [Leu15]-Gastrin I and related peptides at the cholecystokinin (CCK) receptors.
Table 1: Binding Affinity of Gastrin Analogs at CCK Receptors
| Ligand | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Gastrin | CCK2 | Various | [125I]CCK-8 | ~0.3-1 | - | [5] |
| Gastrin | CCK1 | Various | [125I]CCK-8 | >1000 | - | [5] |
| Pentagastrin | CCK2 | A431-CCK2R cells | [125I][Leu15]gastrin-I | - | 0.76 ± 0.11 | [6] |
Table 2: Functional Potency of Gastrin Analogs at CCK Receptors
| Ligand | Receptor | Assay | Cell Line/Tissue | EC50 (nM) | Reference |
| Gastrin-17 (sulfated) | CCK2 | Acid Secretion | Rat isolated gastric mucosa | 4.3 | [4] |
| Gastrin (HG-17) | CCK2 | Inositol Phosphate Accumulation | Rabbit fundic mucosal cells | 0.3-2.7 | [7] |
| Little gastrin I | CCK2 | IP1 Accumulation | 1321N1 cells | 0.00063 | [8] |
| Pentagastrin | CCK2 | IP1 Accumulation | 1321N1 cells | 0.0012 | [8] |
Signaling Pathways
Upon binding to the CCK2 receptor, [Leu15]-Gastrin I initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to downstream cellular responses.
Figure 1. CCK2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCK2 receptor using radiolabeled [Leu15]-Gastrin I.
Figure 2. Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing CCK2 receptors (e.g., from A431-CCK2R cells).[6]
-
[125I]-[Leu15]-Gastrin I (specific activity ~2000 Ci/mmol).
-
Test compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl, 0.1% BSA.
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing CCK2 receptors in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled gastrin (1 µM, for non-specific binding) or the test compound at various concentrations.
-
50 µL of [125I]-[Leu15]-Gastrin I (final concentration ~50 pM).
-
100 µL of the membrane preparation (20-40 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This assay measures the functional activity of [Leu15]-Gastrin I by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of CCK2 receptor activation.
Materials:
-
Cells expressing CCK2 receptors (e.g., rabbit fundic mucosal cells or 1321N1 cells).[7][8]
-
myo-[3H]inositol.
-
Agonist stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).
-
[Leu15]-Gastrin I.
-
Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid).
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and incubate overnight in inositol-free medium containing myo-[3H]inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with agonist stimulation buffer and pre-incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add [Leu15]-Gastrin I at various concentrations and incubate for 30-60 minutes at 37°C.
-
Assay Termination: Terminate the stimulation by adding the quenching solution and placing the plates on ice for 30 minutes.
-
IP Extraction: Neutralize the samples and apply them to the anion-exchange columns.
-
IP Elution: Wash the columns and elute the [3H]inositol phosphates with a suitable eluent (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]IPs accumulated against the logarithm of the [Leu15]-Gastrin I concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay provides a real-time measurement of intracellular calcium flux upon CCK2 receptor activation by [Leu15]-Gastrin I.
References
- 1. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. cenmed.com [cenmed.com]
- 4. Leu15-Gastrin I (human) - HY-P2671 Hycultec GmbH [hycultec.de]
- 5. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Role of [Leu15]-Gastrin I in Gastric Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of [Leu15]-Gastrin I, a stable analog of human gastrin I, in the pathogenesis of gastric cancer. [Leu15]-Gastrin I is a crucial research tool for understanding the mechanisms driving gastric tumorigenesis and for the development of novel therapeutic strategies. This document outlines the key signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols to facilitate further research in this critical area.
Introduction: Gastrin and Gastric Cancer
Gastrin, a peptide hormone primarily responsible for stimulating gastric acid secretion, has been increasingly implicated as a growth factor in various gastrointestinal cancers, including gastric cancer.[1][2] The expression of gastrin and its receptor, the cholecystokinin B receptor (CCKBR), is often elevated in gastric cancer tissues, suggesting an autocrine or paracrine loop that promotes tumor growth and progression.[3][4][5] [Leu15]-Gastrin I, with a leucine substitution for methionine at position 15, offers improved stability in aqueous solutions, making it a reliable agent for in vitro and in vivo studies.
Mechanism of Action: The Gastrin/CCKBR Signaling Axis
[Leu15]-Gastrin I exerts its biological effects by binding to the CCKBR, a G-protein coupled receptor.[1] This interaction triggers a cascade of intracellular signaling events that drive key cancer-associated processes, including proliferation, migration, invasion, and angiogenesis.
Signaling Pathway Overview
Upon binding of [Leu15]-Gastrin I, the CCKBR activates heterotrimeric G-proteins, primarily Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events converge on downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to the transcriptional upregulation of genes involved in cell survival, proliferation, and invasion, such as Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor (VEGF).[3][4][5]
Quantitative Data on the Effects of [Leu15]-Gastrin I
The following tables summarize the quantitative effects of gastrin and its analogs on key tumorigenic processes in gastric cancer cell lines.
Cell Proliferation and Colony Formation
| Cell Line | Treatment | Effect | Fold Change/Percentage Increase | Reference |
| AGS | Gastrin Overexpression | Increased Cell Growth Rate | 107.43% | [3] |
| SGC-7901 | Gastrin Overexpression | Increased Cell Growth Rate | 105.22% | [3] |
| AGS | Gastrin Overexpression | Increased Colony Formation | 124.79% | [3] |
| SGC-7901 | Gastrin Overexpression | Increased Colony Formation | 149.47% | [3] |
Cell Migration and Invasion
| Cell Line | Assay | Treatment | Fold Change/Percentage Increase in Migrated/Invaded Cells | Reference |
| SGC-7901 | Transwell Migration | Gastrin Overexpression | ~2.5-fold increase | [4] |
| AGS | Transwell Migration | Gastrin Overexpression | ~2-fold increase | [4] |
| SGC-7901 | Transwell Invasion | Gastrin Overexpression | ~3-fold increase | [4] |
| AGS | Transwell Invasion | Gastrin Overexpression | ~2.5-fold increase | [4] |
Upregulation of MMP-2 and VEGF
| Cell Line | Measurement | Treatment | Fold Change in Expression/Concentration | Reference |
| SGC-7901 | MMP-2 mRNA | Gastrin Overexpression | ~3.5-fold increase | [3][4] |
| AGS | MMP-2 mRNA | Gastrin Overexpression | ~2.5-fold increase | [3][4] |
| SGC-7901 | VEGF mRNA | Gastrin Overexpression | ~4-fold increase | [3][4] |
| AGS | VEGF mRNA | Gastrin Overexpression | ~3-fold increase | [3][4] |
| SGC-7901 | MMP-2 Protein (ELISA) | Gastrin Overexpression | ~2-fold increase in concentration | [4] |
| AGS | MMP-2 Protein (ELISA) | Gastrin Overexpression | ~1.8-fold increase in concentration | [4] |
| SGC-7901 | VEGF Protein (ELISA) | Gastrin Overexpression | ~2.5-fold increase in concentration | [4] |
| AGS | VEGF Protein (ELISA) | Gastrin Overexpression | ~2.2-fold increase in concentration | [4] |
In Vivo Tumor Growth
| Cell Line | Treatment | Endpoint | Result | Reference |
| SGC-7901 | Gastrin Overexpression | Tumor Volume at Day 25 | ~2.5-fold greater than control | [5] |
| SGC-7901 | Gastrin Overexpression | Tumor Weight at Day 25 | ~3-fold greater than control | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of [Leu15]-Gastrin I on gastric cancer cells.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of [Leu15]-Gastrin I on the proliferation of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., AGS, SGC-7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
[Leu15]-Gastrin I (human)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed gastric cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of [Leu15]-Gastrin I (e.g., 0, 1, 10, 100 nM) in serum-free medium.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This qualitative assay is used to assess the effect of [Leu15]-Gastrin I on cell migration.
Materials:
-
Gastric cancer cell lines
-
Complete culture medium
-
[Leu15]-Gastrin I (human)
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of [Leu15]-Gastrin I.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay quantifies the invasive potential of gastric cancer cells in response to [Leu15]-Gastrin I.
Materials:
-
Gastric cancer cell lines
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
[Leu15]-Gastrin I (human)
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend gastric cancer cells in serum-free medium.
-
Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 1 x 10⁵ cells) with or without [Leu15]-Gastrin I to the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to [Leu15]-Gastrin I.
Materials:
-
Gastric cancer cells treated with [Leu15]-Gastrin I
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-VEGF, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring changes in gene expression in response to [Leu15]-Gastrin I.
Materials:
-
Gastric cancer cells treated with [Leu15]-Gastrin I
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for MMP-2, VEGF, and a housekeeping gene like β-actin)
-
RT-qPCR instrument
Primer Sequences:
-
MMP-2:
-
Forward: 5'-TGA AGG ATC AGA TTT GTT TCC AAA-3'
-
Reverse: 5'-TTC AGG TAA TAA GCA CCC TTG AAG-3'
-
-
VEGF:
-
Forward: 5'-GAA GTT CAT GGA GGT GAG G-3'
-
Reverse: 5'-TGA GGG CTT GTC ACA TCT G-3'
-
-
β-actin:
-
Forward: 5'-GGC ACC ACA CCT TCT ACA ATG-3'
-
Reverse: 5'-GTG GTG GTG AAG CTG TAG CC-3'
-
Procedure:
-
Extract total RNA from treated cells using TRIzol reagent.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using SYBR Green or TaqMan master mix and gene-specific primers.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion and Future Directions
[Leu15]-Gastrin I is an invaluable tool for elucidating the role of the gastrin/CCKBR signaling axis in gastric cancer. The evidence strongly supports the involvement of this pathway in promoting tumor proliferation, migration, and invasion, mediated in part by the upregulation of MMP-2 and VEGF. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms involved. Future research should focus on identifying additional downstream targets of gastrin signaling and exploring the therapeutic potential of targeting the gastrin/CCKBR axis with novel antagonists or immunotherapies for the treatment of gastric cancer.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer [jcancer.org]
- 4. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
An In-Depth Technical Guide to [Leu15]-Gastrin I (human)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human peptide hormone analog, [Leu15]-Gastrin I, including its amino acid sequence, signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals involved in gastroenterology, oncology, and drug development.
Core Data
Amino Acid Sequence
[Leu15]-Gastrin I is a synthetic analog of human Gastrin I, where the methionine residue at position 15 is replaced with leucine. This substitution enhances the peptide's stability by preventing oxidation, which can lead to a loss of biological activity.[1][2][3][4]
The amino acid sequence of [Leu15]-Gastrin I (human) is presented in Table 1.
| Representation | Sequence |
| One-Letter Code | Glp-G-P-W-L-E-E-E-E-E-A-Y-G-W-L-D-F-NH2 |
| Three-Letter Code | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2[1][3] |
Table 1: Amino Acid Sequence of [Leu15]-Gastrin I (human)
Physicochemical Properties
A summary of the key physicochemical properties of [Leu15]-Gastrin I (human) is provided in Table 2.
| Property | Value |
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁[1] |
| Molecular Weight | 2080.16 g/mol [1] |
| CAS Number | 39024-57-2[1] |
| Purity | Typically ≥95% (HPLC)[1] |
| Form | Lyophilized powder[1] |
| Storage | -20°C[1] |
Table 2: Physicochemical Properties of [Leu15]-Gastrin I (human)
Signaling Pathways
[Leu15]-Gastrin I, like native gastrin, exerts its biological effects by binding to the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor. The CCKBR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5][6][7][8][9] Activation of the CCKBR initiates a cascade of intracellular signaling events, influencing processes such as gastric acid secretion, cell proliferation, and differentiation.
The primary signaling pathways activated by [Leu15]-Gastrin I are:
-
Phospholipase C (PLC) Pathway: Upon ligand binding, the activated Gq protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Gastrin receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also implicated in gastrin-mediated cell survival and growth.
A diagrammatic representation of the [Leu15]-Gastrin I signaling pathway is provided below.
Figure 1: Signaling pathway of [Leu15]-Gastrin I via the CCKBR.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of [Leu15]-Gastrin I.
Radioimmunoassay (RIA) for [Leu15]-Gastrin I Quantification
This protocol outlines a competitive radioimmunoassay for the quantitative measurement of [Leu15]-Gastrin I in biological samples.
Materials:
-
Anti-gastrin antibody
-
¹²⁵I-labeled [Leu15]-Gastrin I (tracer)
-
[Leu15]-Gastrin I standards
-
Assay buffer
-
Double antibody-polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Prepare a standard curve by serially diluting the [Leu15]-Gastrin I standard.
-
In appropriately labeled tubes, add 100 µL of standard, control, or unknown sample.
-
Add 200 µL of ¹²⁵I-labeled [Leu15]-Gastrin I to all tubes.
-
Add 200 µL of anti-gastrin antibody to all tubes except the non-specific binding (NSB) tubes.
-
Vortex and incubate for 60 minutes at room temperature.
-
Add 500 µL of well-mixed double antibody-PEG solution to all tubes except the total count tubes.
-
Vortex and incubate for 30-60 minutes at room temperature.
-
Centrifuge at 1700 x g for 15 minutes at 4°C.
-
Decant the supernatant and measure the radioactivity in the precipitate using a gamma counter.
-
Calculate the concentration of [Leu15]-Gastrin I in the unknown samples by comparing their counts to the standard curve.
Figure 2: Workflow for [Leu15]-Gastrin I Radioimmunoassay.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to [Leu15]-Gastrin I, indicating the activation of the PLC pathway.
Materials:
-
CCKBR-expressing cells (e.g., HEK293 or CHO cells stably transfected with CCKBR)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
[Leu15]-Gastrin I
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Seed CCKBR-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Culture the cells to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of [Leu15]-Gastrin I in the assay buffer.
-
Measure the baseline fluorescence of the cells.
-
Add the [Leu15]-Gastrin I dilutions to the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the dose-dependent increase in intracellular calcium.
Figure 3: Workflow for Calcium Mobilization Assay.
Western Blot for ERK Phosphorylation
This protocol is used to detect the phosphorylation of ERK, a downstream target in the gastrin signaling pathway.
Materials:
-
CCKBR-expressing cells
-
[Leu15]-Gastrin I
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture CCKBR-expressing cells and serum-starve them overnight.
-
Treat the cells with various concentrations of [Leu15]-Gastrin I for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
Figure 4: Workflow for ERK Phosphorylation Western Blot.
Conclusion
This technical guide provides essential information on the amino acid sequence, signaling mechanisms, and experimental analysis of [Leu15]-Gastrin I (human). The detailed protocols and diagrams are intended to facilitate further research into the physiological and pathological roles of this important gastrin analog and to aid in the development of novel therapeutic strategies targeting the gastrin/CCKBR system.
References
- 1. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 2. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 3. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 4. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. [Leu15]-Gastrin I (human) - MedChem Express [bioscience.co.uk]
- 8. [Leu15]-Gastrin I, human | Gastrin I Variant | 39024-57-2 | TargetMol [targetmol.com]
- 9. cenmed.com [cenmed.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to [Leu15]-Gastrin I (human) and the GAST Gene
This document provides a comprehensive overview of the human [Leu15]-Gastrin I peptide, its encoding gene GAST, its expression, signaling pathways, and its role in cellular processes, with a particular focus on its implications for research and drug development.
Introduction to the GAST Gene and [Leu15]-Gastrin I
The GAST gene, located on chromosome 17q21 in humans, encodes the peptide hormone gastrin, a key regulator of gastric acid secretion.[1][2][3][4] The primary translation product is a 101-amino acid preprohormone that undergoes extensive post-translational processing to yield several biologically active forms.[1][3]
[Leu15]-Gastrin I is a synthetic analog of the 17-amino acid form of human gastrin (G17). In this variant, the methionine residue at position 15 is replaced by leucine.[4] This substitution enhances the peptide's stability in aqueous solutions by preventing oxidation of the methionine residue, which would otherwise lead to a loss of biological activity.[2][4] Despite this modification, [Leu15]-Gastrin I retains full biological activity, making it a valuable tool for in vitro and in vivo studies.[2]
Amino Acid Sequence of [Leu15]-Gastrin I (human): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2[2]
GAST Gene Structure and Expression
The human GAST gene spans 4.3 kilobases and is composed of three exons and two introns.[3] Transcription and subsequent splicing produce an mRNA that is translated into preprogastrin.[3] This precursor peptide contains a 21-amino acid N-terminal signal sequence, which is cleaved to form progastrin.[3] Progastrin is then further processed by prohormone convertases and carboxypeptidase E to generate various forms of gastrin, including glycine-extended gastrins (e.g., G34-Gly, G17-Gly) and the C-terminally amidated, fully active forms.[1]
Gastrin is primarily produced by G-cells located in the antrum of the stomach.[1][2] Its release is stimulated by the presence of food (particularly proteins), gastric distention, and the gastrin-releasing peptide (GRP).[2][5] Conversely, gastrin secretion is inhibited by low gastric pH and the paracrine action of somatostatin released from D-cells.[2][6]
Regulation of GAST Gene Expression
The transcriptional regulation of the GAST gene is complex and involves several factors. For instance, the proteins JunD and menin have been shown to interact with proximal DNA elements in the GAST promoter to induce and suppress gene expression, respectively.[7] Mutations in the MEN1 gene, which encodes menin, are associated with Multiple Endocrine Neoplasia type I, a syndrome that can lead to the development of gastrin-secreting tumors (gastrinomas).[7][8]
Quantitative Data: GAST mRNA Expression
The expression of the GAST gene is highly tissue-specific. The following table summarizes the consensus normalized expression levels of GAST mRNA in various human tissues, based on data from the Human Protein Atlas, which combines data from the Genotype-Tissue Expression (GTEx) project and the FANTOM5 consortium. Expression is reported in normalized Transcripts Per Million (nTPM).
| Tissue | Consensus Normalized Expression (nTPM) |
| Stomach | 126.9 |
| Duodenum | 3.6 |
| Esophagus | 0.2 |
| Colon | 0.1 |
| Small Intestine | 0.1 |
| Pancreas | 0.1 |
| Brain (Cerebral Cortex) | 0 |
| Liver | 0 |
| Lung | 0 |
| Kidney | 0 |
| Data sourced from The Human Protein Atlas, which includes RNA-seq data from GTEx and HPA.[9] |
Gastrin Signaling Pathways
Gastrin exerts its physiological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR).[2][10] The CCKBR has a high affinity for both gastrin and cholecystokinin (CCK).[1][10] Upon binding, the receptor primarily activates the Gq alpha subunit of its associated G-protein.[5]
This activation initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation : Gq-alpha activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11]
-
Protein Kinase C (PKC) Activation : Both DAG and increased intracellular Ca2+ activate members of the protein kinase C family.[11]
-
Downstream Kinase Cascades : Gastrin signaling also involves the activation of tyrosine kinases like Src, which can lead to the activation of the Ras/MEK/ERK (MAPK) and PI3K/AKT pathways.[5][11] These pathways are crucial for mediating the trophic and proliferative effects of gastrin.[10][12]
Caption: Gastrin I signaling through the CCKBR receptor.
Biological Functions and Pathophysiological Roles
Gastrin's primary physiological roles include:
-
Stimulation of Gastric Acid Secretion : It acts on parietal cells directly and indirectly by stimulating histamine release from enterochromaffin-like (ECL) cells.[1][5][13]
-
Trophic Effects : Gastrin promotes the growth and maintenance of the gastrointestinal mucosa.[2][10] It has been shown to stimulate the proliferation of gastric mucosal cells and ECL cells.[5][6]
In pathological contexts, particularly in cancer, gastrin's role is significant. Overexpression of gastrin and its receptor, CCKBR, is observed in various malignancies, including gastric, colorectal, and pancreatic cancers.[2][13][14] Gastrin can act as a growth factor, promoting cancer cell proliferation, invasion, and angiogenesis, while also inhibiting apoptosis.[5][10][13][14]
Quantitative Data: Gastrin-Induced Cell Proliferation
The proliferative effect of gastrin on cancer cell lines has been quantified in several studies. The table below summarizes representative data from an MTT assay on gastric cancer cell lines.
| Cell Line | Gastrin Concentration (mol/L) | Proliferation Effect (vs. Control) |
| SGC7901 | 10⁻⁸ | Significant growth-stimulatory effect[15] |
| MKN45 | 10⁻⁸ | Significant growth-stimulatory effect[15] |
| AGS (mock) | Not specified | Time-dependent increase in viability[16] |
| MKN1 (mock) | Not specified | Time-dependent increase in viability[16] |
| Data from studies investigating the effect of gastrin on gastric cancer cell lines.[15][16] |
Experimental Protocols
This section details standard methodologies used to investigate the GAST gene and the effects of [Leu15]-Gastrin I.
GAST Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to quantify the relative expression levels of GAST mRNA in cells or tissues.
Methodology:
-
RNA Extraction : Total RNA is isolated from cell pellets or homogenized tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
DNase Treatment : To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.[17]
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a reverse transcription kit (e.g., Prime-Script RT reagent kit, TaKaRa).[18]
-
RT-qPCR : The qPCR reaction is performed using a real-time PCR system (e.g., ABI 7500). The reaction mixture typically contains cDNA template, forward and reverse primers specific for the GAST gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).[18] A housekeeping gene (e.g., β-actin) is used as an internal control for normalization.
-
Data Analysis : The relative expression of the GAST gene is calculated using the 2(-ΔΔCt) method, which compares the cycle threshold (Ct) values of the target gene in the experimental sample versus a control sample, normalized to the housekeeping gene.[18]
Caption: Workflow for GAST gene expression analysis by RT-qPCR.
Western Blotting for Signaling Protein Analysis
This technique is used to detect changes in the expression or activation (e.g., phosphorylation) of proteins in the gastrin signaling pathway.
Methodology:
-
Cell Lysis : Cells, previously treated with or without [Leu15]-Gastrin I, are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE : Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-CCKBR).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
-
Detection : The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system. A loading control protein (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation in response to gastrin treatment.
Methodology:
-
Cell Seeding : Cells (e.g., SGC7901, MKN45 gastric cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[15]
-
Treatment : The culture medium is replaced with serum-free medium containing various concentrations of [Leu15]-Gastrin I (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L) or a vehicle control.[15] Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
The GAST gene and its product, gastrin, are central to gastrointestinal physiology and have significant implications in pathology, especially carcinogenesis. The [Leu15]-Gastrin I analog provides a stable and fully active tool for researchers to dissect the complex signaling pathways and cellular responses regulated by this hormone. A thorough understanding of GAST gene expression, gastrin signaling, and its trophic effects is critical for professionals in basic research and for those developing novel therapeutic strategies for gastrointestinal disorders and cancer.
References
- 1. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Menin and JunD regulate gastrin gene expression through proximal DNA elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MENIN-mediated regulation of gastrin gene expression and its role in gastrinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue expression of GAST - Staining in stomach - The Human Protein Atlas [proteinatlas.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of gastrin-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CacyBP/SIP nuclear translocation induced by gastrin promotes gastric cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Combining gene expression analysis of gastric cancer cell lines and tumor specimens to identify biomarkers for anti-HER therapies—the role of HAS2, SHB and HBEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and validation of key genes in gastric cancer: insights from in silico analysis, clinical samples, and functional assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Precursor and Synthesis of [Leu15]-Gastrin I (human)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursor, signaling pathway, and chemical synthesis of [Leu15]-Gastrin I (human), a biologically active and stable analog of human Gastrin I. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.
Introduction to [Leu15]-Gastrin I (human)
[Leu15]-Gastrin I is a synthetic analog of the human hormone Gastrin I, where the methionine at position 15 is replaced by leucine. This substitution enhances the peptide's stability by preventing oxidation, which can lead to a loss of biological activity, without compromising its physiological functions. Gastrin I is a key regulator of gastric acid secretion and plays a crucial role in the growth and maintenance of the gastrointestinal epithelium. The primary biological effects of gastrin are mediated through its interaction with the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor.
Precursor and Genetic Origin
[Leu15]-Gastrin I, being a synthetic analog, does not have a direct natural precursor. However, its parent molecule, human Gastrin I, originates from the GAST gene located on chromosome 17q21.2. The initial transcript of this gene is preprogastrin, a 101-amino acid peptide. Through a series of post-translational modifications, preprogastrin is cleaved to progastrin, which is then further processed into various forms of gastrin, including the 17-amino acid peptide, Gastrin I (G17).
Physicochemical Properties
The key physicochemical properties of [Leu15]-Gastrin I (human) are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 |
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ |
| Molecular Weight | 2080.16 g/mol |
| Form | Lyophilized Powder |
| Storage Temperature | -20°C |
Signaling Pathway of Gastrin I
Gastrin I, and by extension its analog [Leu15]-Gastrin I, exerts its physiological effects by binding to the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor. The activation of the CCK-B receptor initiates a cascade of intracellular signaling events that ultimately regulate cellular processes such as proliferation, differentiation, and apoptosis. The primary signaling pathways activated by gastrin are the Gq/PLC and the Ras/MAPK pathways.
Caption: Gastrin I Signaling Pathway.
Synthesis of [Leu15]-Gastrin I (human)
The chemical synthesis of [Leu15]-Gastrin I is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Workflow of Fmoc-SPPS
The synthesis process involves a series of repeated cycles, with each cycle adding one amino acid to the peptide chain. The general workflow is depicted in the diagram below.
Caption: General Fmoc-SPPS Workflow.
Detailed Experimental Protocol
The following is a representative protocol for the manual solid-phase synthesis of [Leu15]-Gastrin I. This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents used.
Materials and Reagents:
-
Resin: 2-Chlorotrityl chloride resin is a suitable choice for producing C-terminally amidated peptides.
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., t-Butyl for Asp, Glu, and Tyr).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Protocol Steps:
-
Resin Preparation:
-
Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.
-
-
Attachment of the First Amino Acid (Fmoc-Phe-NH₂):
-
Dissolve Fmoc-Phe-OH and DIPEA in DMF.
-
Add the solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid, HBTU/HATU, and DIPEA in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Cycles:
-
Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the peptide using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Conclusion
This technical guide has provided an in-depth overview of the precursor, signaling pathway, and synthesis of [Leu15]-Gastrin I (human). The detailed information on its biological context and the comprehensive protocol for its chemical synthesis are intended to equip researchers and scientists with the necessary knowledge to effectively work with this important peptide analog. The provided diagrams and tables offer a clear and concise summary of the key concepts and data. Further optimization of the synthesis and purification protocols may be required to achieve the desired yield and purity for specific research or drug development applications.
Methodological & Application
Application Notes and Protocols for [Leu15]-Gastrin I (human) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the gastrointestinal epithelium.[1][2][3] In this analog, the methionine at position 15 is replaced with leucine, a modification that confers greater stability against oxidation, thereby extending its biological activity in aqueous solutions.[4] Like its native counterpart, [Leu15]-Gastrin I exerts its effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[1][2] This interaction triggers a cascade of intracellular signaling pathways that modulate cell proliferation, apoptosis, and differentiation.
These characteristics make [Leu15]-Gastrin I a valuable tool in cell culture for studying the physiological and pathological roles of gastrin signaling. It is particularly relevant for research in gastroenterology, oncology (especially gastric and colon cancers where CCKBR is often overexpressed), and in the cultivation of organoid and enteroid cultures.[1][4][5]
Mechanism of Action
[Leu15]-Gastrin I binds to and activates the CCKBR, which is predominantly coupled to the Gq/11 class of G proteins. This activation initiates a downstream signaling cascade that includes:
-
Phospholipase C (PLC) Activation: Leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores.
-
Protein Kinase C (PKC) Activation: Both DAG and increased intracellular calcium activate PKC.
-
Downstream Kinase Cascades: Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
These pathways ultimately converge on the nucleus to regulate the transcription of genes involved in cell cycle progression, survival, and other cellular processes. There is also evidence of crosstalk between the CCKBR and other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).
Data Presentation
Effects on Cell Proliferation in Gastric Cancer Cell Lines
While specific dose-response data for [Leu15]-Gastrin I is limited in publicly available literature, studies using gastrin on gastric cancer cell lines such as AGS and MKN1 provide a strong indication of its expected effects. Gastrin treatment has been shown to stimulate a significant time-dependent increase in cell viability and proliferation in these cell lines.[5][6]
| Cell Line | Treatment | Observation | Reference |
| AGS (mock) | Gastrin | Significant time-dependent increase in cell viability and proliferation. | [5][6] |
| MKN1 (mock) | Gastrin | Significant time-dependent increase in cell viability and proliferation. | [5][6] |
Effects on Cell Cycle in Gastric Cancer Cell Lines
Treatment with gastrin has been observed to cause a notable increase in the S-phase cell population in both AGS and MKN1 gastric cancer cell lines, indicating a progression through the cell cycle.[5][6]
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| AGS | Gastrin | Significant increase in the S-phase cell population. | [5][6] |
| MKN1 | Gastrin | Significant increase in the S-phase cell population. | [5][6] |
Effects on Apoptosis in Gastric Cancer Cell Lines
Overexpressed gastrin is reported to inhibit apoptosis in gastric cancer cells. Conversely, knockdown of gastrin in the BGC-823 gastric cancer cell line has been shown to significantly promote apoptosis.[7]
| Cell Line | Condition | Observation | Reference |
| BGC-823 | Gastrin Knockdown | Significant increase in the apoptotic rate (from 1.8% to 4.2%). | [7] |
Experimental Protocols
Reconstitution and Storage of [Leu15]-Gastrin I
Reconstitution: [Leu15]-Gastrin I is typically supplied as a lyophilized powder.[4] For cell culture applications, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer such as 0.1% BSA in PBS. Some suppliers suggest dissolving in 0.1% NaOH or 1% NH4OH for better solubility. To prepare a stock solution, reconstitute to a concentration of 1 mg/mL. Gently vortex to dissolve. For working solutions, dilute the stock solution to the desired concentration in your cell culture medium. It is advisable to filter-sterilize the final working solution through a 0.22 µm filter before adding to cultures.
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] Solutions are generally stable for a shorter period.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is a general guideline for assessing cell proliferation in response to [Leu15]-Gastrin I using a BrdU incorporation assay.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN1)
-
Complete cell culture medium
-
[Leu15]-Gastrin I (human)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
The next day, replace the medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of [Leu15]-Gastrin I (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) in a fresh low-serum medium. Include a vehicle control (medium without the peptide). Incubate for 24-72 hours.
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and fix/denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol provides a general method for quantifying apoptosis using Annexin V-FITC staining and flow cytometry.
Materials:
-
Gastric cancer cell lines
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
[Leu15]-Gastrin I (human)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Induce apoptosis by serum starvation or treatment with a known apoptosis inducer.
-
Concurrently, treat a set of wells with the apoptosis-inducing agent plus various concentrations of [Leu15]-Gastrin I to assess its anti-apoptotic effects. Include appropriate controls (untreated cells, cells with inducer only, cells with [Leu15]-Gastrin I only).
-
After the desired incubation period (e.g., 24-48 hours), harvest the cells (including any floating cells) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Visualizations
Caption: [Leu15]-Gastrin I Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. thomassci.com [thomassci.com]
- 4. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 5. Gastrokine 1 inhibits gastrin-induced cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
[Leu15]-Gastrin I (human): Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal epithelium. In this analog, the methionine residue at position 15 is replaced by leucine, a modification that significantly enhances the peptide's stability by preventing oxidation, which would otherwise lead to a loss of biological activity. This increased stability makes [Leu15]-Gastrin I an invaluable tool for both in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the gastrin/cholecystokinin B (CCK2) receptor.
Gastrin and its analogs exert their effects primarily through the G-protein coupled CCK2 receptor (CCK2R), which is expressed on various cell types, including parietal and enterochromaffin-like (ECL) cells in the stomach. Notably, the CCK2R is often overexpressed in various malignancies, such as gastric, pancreatic, and medullary thyroid cancers, making it a promising target for cancer diagnostics and therapeutics. These application notes provide detailed protocols for utilizing [Leu15]-Gastrin I (human) in key experimental settings.
Data Presentation
In Vitro Binding and Uptake Data
The following table summarizes the quantitative data for the binding affinity and cellular uptake of [Leu15]-Gastrin I and related compounds in CCK2R-expressing cells.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Novel CCK2R Targeting Peptide Analog | A431-CCK2R | Competition Binding Assay | IC50 | 0.69 ± 0.09 nM | |
| Pentagastrin (Reference) | A431-CCK2R | Competition Binding Assay | IC50 | 0.76 ± 0.11 nM | |
| [¹⁷⁷Lu]Lu-labeled Novel Analog | A431-CCK2R | Internalization Study | % Uptake (1h) | 44.4 ± 2.7% | |
| [¹⁷⁷Lu]Lu-labeled Novel Analog | A431-CCK2R | Internalization Study | % Uptake (2h) | 66.6 ± 0.3% |
Signaling Pathway
[Leu15]-Gastrin I, upon binding to the CCK2 receptor, activates a cascade of intracellular signaling pathways. As a Gq-protein coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Downstream of this, the Ras/MEK/ERK and PI3K/AKT pathways can be activated, ultimately influencing gene expression related to cell proliferation, survival, and migration.
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
A431-CCK2R Cells: These are human epidermoid carcinoma cells stably transfected to express the human CCK2 receptor.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1 µg/mL Puromycin for selection.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split sub-confluent cultures (70-80%) every 2-3 days at a ratio of 1:2 to 1:3. Seed at approximately 1-3 x 10⁵ cells/mL.
-
-
AR42J Cells: This is a rat pancreatic acinar cell line that endogenously expresses the CCK2 receptor.
-
Culture Medium: RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
-
Incubation: 37°C in a humidified atmosphere with 10% CO₂.
-
Subculture: Split sub-confluent cultures (70-80%) using 0.05% trypsin/EDTA. Seed at 2-4 x 10⁴ cells/cm².
-
2. CCK2 Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (IC50) of [Leu15]-Gastrin I.
Methodology:
-
Cell Preparation: Culture A431-CCK2R cells to 70-80% confluency. Harvest the cells and prepare a suspension in binding buffer (e.g., RPMI 1640).
-
Assay Setup: In a 96-well plate, add approximately 4 x 10⁵ cells to each well.
-
Competition: Add increasing concentrations of unlabeled [Leu15]-Gastrin I to the wells. For control wells (total binding), add binding buffer only. For non-specific binding, add a high concentration of a non-labeled competitor like pentagastrin.
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled ligand that binds to the CCK2R, such as [¹²⁵I]-labeled Gastrin I.
-
Incubation: Incubate the plate for 1 hour at 37°C with gentle agitation.
-
Washing: Terminate the binding by washing the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Measurement: Lyse the cells and measure the radioactivity in the cell pellet using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of [Leu15]-Gastrin I. The IC50 value is the concentration of [Leu15]-Gastrin I that inhibits 50% of the specific binding of the radioligand.
3. Cell Internalization Assay
This protocol measures the internalization of radiolabeled [Leu15]-Gastrin I into CCK2R-expressing cells.
Methodology:
-
Cell Seeding: Seed A431-CCK2R cells in a 24-well plate and allow them to adhere overnight.
-
Ligand Addition: Add radiolabeled [Leu15]-Gastrin I (e.g., labeled with ¹⁷⁷Lu or ¹¹¹In) to the wells at a specific concentration. For blocking experiments, pre-incubate a subset of wells with a high concentration of unlabeled pentagastrin.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1 and 2 hours).
-
Surface-Bound vs. Internalized Fraction:
-
At each time point, remove the medium and wash the cells with ice-cold PBS.
-
To determine the surface-bound fraction, add an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for a short period to strip the surface-bound radioactivity. Collect this fraction.
-
To determine the internalized fraction, lyse the cells with a lysis buffer (e.g., 1 M NaOH). Collect this fraction.
-
-
Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
In Vivo Studies
1. Animal Models
-
Xenograft Models: Nude mice (e.g., BALB/c nude) are commonly used. A431-CCK2R or AR42J cells are injected subcutaneously or orthotopically to establish tumors that express the CCK2 receptor.
2. Biodistribution Study
This protocol assesses the distribution and clearance of radiolabeled [Leu15]-Gastrin I in a tumor-bearing animal model.
Methodology:
-
Animal Preparation: Use tumor-bearing mice once the tumors have reached a suitable size.
-
Injection: Inject a known amount of radiolabeled [Leu15]-Gastrin I into the mice, typically via the tail vein.
-
Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), euthanize cohorts of mice.
-
Tissue Collection: Collect blood and dissect relevant organs and tissues, including the tumor, kidneys, liver, stomach, and muscle.
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Also, measure the radioactivity of the injected dose standard.
-
Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.
Conclusion
[Leu15]-Gastrin I (human) is a robust and reliable tool for investigating the CCK2 receptor in a variety of research settings. Its enhanced stability provides a significant advantage over native Gastrin I for obtaining consistent and reproducible results. The protocols outlined in these application notes provide a framework for conducting key in vitro and in vivo experiments to explore the role of the gastrin/CCK2R axis in health and disease, and to evaluate the potential of CCK2R-targeted agents for diagnostic and therapeutic applications.
Application Notes and Protocols for [Leu15]-Gastrin I (human) in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I, a synthetic analog of human gastrin I, is a crucial growth factor for the in vitro culture of various gastrointestinal organoids, including those derived from the stomach (gastroids), small intestine (enteroids), and colon (colonoids).[1][2][3][4] Its primary role is to stimulate the proliferation and maintenance of epithelial stem cells within the organoid culture, mimicking the physiological effects of endogenous gastrin.[5] This document provides detailed protocols and application notes for the effective use of [Leu15]-Gastrin I in organoid culture, intended to support research in developmental biology, disease modeling, and drug discovery.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the use of [Leu15]-Gastrin I in organoid culture as derived from established protocols.
| Parameter | Value | Organoid Type | Source |
| Working Concentration | 10 nM | Gastric, Small Intestinal | [1][2][3][4] |
| Stock Solution | 10 µM | General | [1][4] |
| Solvent for Stock | DPBS with 0.1% BSA | General | [4] |
| Storage of Stock Solution | -20°C | General | [6] |
| Frequency of Media Change | Every 2-4 days | Gastric, Small Intestinal | [1][7] |
Experimental Protocols
Preparation of [Leu15]-Gastrin I Stock Solution
Materials:
-
[Leu15]-Gastrin I (human) powder
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Bovine Serum Albumin (BSA)
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Prepare a 0.1% BSA solution in sterile DPBS.
-
Reconstitute the lyophilized [Leu15]-Gastrin I powder in the 0.1% BSA/DPBS solution to a final concentration of 10 µM.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Gastric Organoid Culture Medium Formulation
The following is a typical composition for a complete gastric organoid culture medium.
| Component | Final Concentration |
| Advanced DMEM/F-12 | Base Medium |
| GlutaMAX™ | 1X |
| HEPES | 10 mM |
| Penicillin-Streptomycin | 1X |
| N-2 Supplement | 1X |
| B-27 Supplement | 1X |
| N-Acetylcysteine | 1 mM |
| Human EGF | 50 ng/mL |
| Human Noggin | 100 ng/mL |
| Human R-Spondin 1 | 1 µg/mL |
| Human FGF-10 | 100 ng/mL |
| [Leu15]-Gastrin I | 10 nM |
| Y-27632 (ROCK inhibitor) | 10 µM (add for the first 2-4 days after passaging) |
Note: Component concentrations may need to be optimized depending on the specific cell source and experimental goals.
General Protocol for Organoid Culture with [Leu15]-Gastrin I
This protocol outlines the basic steps for culturing gastrointestinal organoids.
Workflow for Organoid Culture
Caption: General workflow for gastrointestinal organoid culture.
Procedure:
-
Isolation of Intestinal Crypts or Gastric Glands: Isolate crypts or glands from fresh tissue samples using established protocols, typically involving chelation with EDTA.[1][4]
-
Embedding in Extracellular Matrix: Resuspend the isolated crypts/glands in a basement membrane matrix solution (e.g., Matrigel) and plate as droplets in a pre-warmed culture plate.[1][4]
-
Initiation of Culture: After polymerization of the matrix, overlay with complete organoid culture medium containing 10 nM [Leu15]-Gastrin I.
-
Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the culture medium every 2-4 days with fresh medium containing [Leu15]-Gastrin I.[1]
-
Passaging: Passage the organoids every 7-10 days. This involves mechanically or enzymatically disrupting the organoids and the matrix, followed by re-plating in fresh matrix and culture medium.
Signaling Pathway
[Leu15]-Gastrin I exerts its pro-proliferative effects by binding to the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor expressed on the surface of gastric and intestinal epithelial cells.[8][9] This binding initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival. The removal of [Leu15]-Gastrin I from the culture medium leads to stunted growth and reduced viability of the organoids, highlighting its essential role.[2][3]
[Leu15]-Gastrin I Signaling Pathway
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. escholarship.org [escholarship.org]
- 3. The use of murine-derived fundic organoids in studies of gastric physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of gastrointestinal epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Leu15-Gastrin I (human) - HY-P2671 Hycultec GmbH [hycultec.de]
Application of [Leu15]-Gastrin I (human) in Studying Gastric Mucosal Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastric mucosa. The substitution of methionine at position 15 with leucine enhances the peptide's stability by preventing oxidation, making it an ideal tool for in vitro and in vivo studies of gastric mucosal gland function. This document provides detailed application notes and experimental protocols for utilizing [Leu15]-Gastrin I in studying the physiology and pharmacology of gastric parietal and enterochromaffin-like (ECL) cells.
Gastrin and its analogs exert their effects primarily through the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR) expressed on the surface of parietal and ECL cells.[1][2] Activation of the CCK-B receptor by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events, leading to the secretion of hydrochloric acid (HCl) from parietal cells and histamine from ECL cells, which in turn further stimulates acid secretion.
Quantitative Data
While specific binding affinity (Kd) and half-maximal effective concentration (EC50) values for [Leu15]-Gastrin I are not consistently reported across literature, the following table summarizes representative quantitative data for gastrin and its analogs in the context of gastric mucosal gland function.
| Parameter | Agonist | Value | Cell Type/System | Reference |
| EC50 for Acid Secretion | Gastrin | ~5 nM | Isolated Rabbit Gastric Glands | [3] |
| EC50 for Acid Secretion | Pentagastrin | 5 nM | Isolated Pig Parietal Cells | [4] |
| Maximal Stimulation | Gastrin | 1 x 10⁻⁷ M | Isolated Rabbit Gastric Glands | [3] |
Signaling Pathway of [Leu15]-Gastrin I in Gastric Mucosal Glands
[Leu15]-Gastrin I binds to the CCK-B receptor on both parietal and ECL cells, initiating downstream signaling cascades. In parietal cells, this leads to an increase in intracellular calcium, which, in conjunction with signals from histamine and acetylcholine, stimulates the H+/K+-ATPase (proton pump) to secrete H+ ions into the gastric lumen. In ECL cells, gastrin binding also elevates intracellular calcium, triggering the release of histamine. This histamine then acts in a paracrine manner on adjacent parietal cells, binding to H2 receptors and increasing intracellular cAMP, which strongly potentiates acid secretion.
Experimental Protocols
The following protocols provide a framework for studying the effects of [Leu15]-Gastrin I on gastric mucosal glands.
Isolation of Gastric Glands
This protocol describes the isolation of intact gastric glands from a rabbit model, which can be adapted for other species.
Materials:
-
New Zealand White rabbit
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Dithiothreitol (DTT) (optional, can enhance gastrin response)[3]
-
Centrifuge
-
Water bath
Procedure:
-
Euthanize the rabbit and perform a midline laparotomy to expose the stomach.
-
Perfuse the stomach with ice-cold saline through the aorta until the gastric vasculature is cleared of blood.
-
Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold HBSS.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosa into small pieces (approximately 1-2 mm) with fine scissors.
-
Wash the minced tissue several times with HBSS to remove mucus and debris.
-
Incubate the tissue in HBSS containing 0.5 mg/mL collagenase and 1 mg/mL BSA in a shaking water bath at 37°C for 30-45 minutes.
-
Gently pipette the suspension up and down to disperse the glands.
-
Filter the suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the gastric glands.
-
Wash the glands twice with fresh HBSS and resuspend in the appropriate experimental buffer.
Radioligand Binding Assay for CCK-B Receptor
This protocol outlines a competitive binding assay to determine the affinity of [Leu15]-Gastrin I for the CCK-B receptor using a radiolabeled ligand (e.g., ¹²⁵I-[Leu15]-Gastrin I).
Materials:
-
Isolated gastric gland membrane preparation
-
¹²⁵I-labeled [Leu15]-Gastrin I
-
Unlabeled [Leu15]-Gastrin I (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration manifold
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of unlabeled [Leu15]-Gastrin I in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled gastrin (for non-specific binding) or the unlabeled [Leu15]-Gastrin I dilutions.
-
50 µL of the radiolabeled [Leu15]-Gastrin I (at a concentration close to its Kd).
-
100 µL of the gastric gland membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled [Leu15]-Gastrin I concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Measurement of Gastric Acid Secretion (Aminopyrine Accumulation Assay)
This assay indirectly measures acid secretion by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in the acidic compartments of parietal cells.
Materials:
-
Isolated gastric glands
-
¹⁴C-Aminopyrine
-
Experimental buffer (e.g., HBSS with 10 mM HEPES, 1 mg/mL BSA)
-
[Leu15]-Gastrin I
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the isolated gastric glands in the experimental buffer at 37°C for 15 minutes.
-
Add ¹⁴C-aminopyrine to a final concentration of 0.1 µCi/mL.
-
Add varying concentrations of [Leu15]-Gastrin I to the gland suspension. Include a control with no gastrin.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the gland suspension at a low speed to pellet the glands.
-
Remove the supernatant and dissolve the gland pellet in a tissue solubilizer.
-
Transfer the solubilized pellet and a sample of the supernatant to separate scintillation vials.
-
Add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.
-
The aminopyrine accumulation ratio is calculated as the disintegrations per minute (DPM) in the pellet divided by the DPM in the supernatant.
-
Plot the aminopyrine accumulation ratio against the concentration of [Leu15]-Gastrin I to determine the dose-response relationship and the EC50.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of [Leu15]-Gastrin I on gastric mucosal glands.
References
Application Notes and Protocols: [Leu15]-Gastrin I (human) in DMEM Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I is a synthetic analog of human gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal epithelium.[1][2] This analog exhibits full biological activity with enhanced stability in aqueous solutions, making it an ideal supplement for cell culture experiments.[1][3] [Leu15]-Gastrin I exerts its effects primarily through the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor, a G-protein coupled receptor.[1][4] Activation of the CCK2 receptor initiates a cascade of intracellular signaling pathways that modulate cell proliferation, differentiation, and apoptosis.[5][6] These application notes provide detailed protocols for utilizing [Leu15]-Gastrin I as a supplement in Dulbecco's Modified Eagle Medium (DMEM) for in vitro cell culture studies.
Data Summary: Effects of Gastrin on Cellular Processes
The following tables summarize the quantitative effects of gastrin on cell proliferation and signaling, as reported in various studies. These data can serve as a baseline for expected outcomes in similar experimental setups.
Table 1: Effect of Gastrin on Cell Proliferation
| Cell Line | Gastrin Concentration | Effect on Proliferation | Reference |
| AR42J cells | Not specified | ~1.5-fold increase in DNA synthesis | [7] |
| GH3 cells | Not specified | ~1.6-fold increase in DNA synthesis | [7] |
| HT-29 cells | Not specified | Up to 1.6-fold increase in DNA synthesis | [7] |
| CHO cells | Not specified | ~1.8-fold increase in DNA synthesis | [7] |
| Rat-1 cells | Not specified | ~3-fold increase in DNA synthesis | [7] |
| Swiss 3T3 cells | Not specified | ~4-fold increase in DNA synthesis | [7] |
| AGS-CCK2R cells | 50 nM | Significant increase in proliferation | [8] |
| SGC-7901 (gastrin-overexpressed) | Endogenous | 105.22% increase in cell growth rate | [9] |
| AGS (gastrin-overexpressed) | Endogenous | 107.43% increase in cell growth rate | [9] |
Table 2: Gastrin-Induced Signaling Events
| Cell Line | Gastrin Concentration | Signaling Pathway Activated | Observed Effect | Reference |
| Elas-CCK2 mice pancreas | Not specified | Src/ERK pathway | Activation of Src and ERK | [10] |
| AR4-2J cells | Not specified | Src/ERK pathway | Contribution to proliferative effects | [10] |
| CHO-CCK2R cells | Not specified | p38 pathway | PKC/Ca2+- and Src-dependent activation | [5] |
| Swiss 3T3 cells | Not specified | Cell cycle regulators | Upregulation of cyclin D1, D3, and E | [5] |
Signaling Pathways
[Leu15]-Gastrin I binding to the CCK2 receptor activates multiple downstream signaling cascades. The primary pathway involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][11] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[5][6] Further downstream, this cascade can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, as well as the PI3K/Akt signaling pathway, ultimately influencing gene expression related to cell growth, proliferation, and survival.[5][10]
Caption: [Leu15]-Gastrin I signaling through the CCK2 receptor.
Experimental Protocols
Preparation of [Leu15]-Gastrin I Supplemented DMEM
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM), high or low glucose as required for the cell line.[12]
-
Fetal Bovine Serum (FBS).[12]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).
-
L-glutamine.
-
[Leu15]-Gastrin I (human), powder.[1]
-
Sterile, cell culture grade water.[13]
-
0.1% Sodium Hydroxide (NaOH) or 1% Ammonium Hydroxide (NH4OH) for reconstitution.[14]
-
Sterile filtration unit (0.22 µm).
Protocol:
-
Reconstitute [Leu15]-Gastrin I:
-
Aseptically, reconstitute the lyophilized [Leu15]-Gastrin I powder in a small volume of sterile 0.1% NaOH or 1% NH4OH to create a concentrated stock solution (e.g., 1 mM).[14]
-
Gently vortex to dissolve completely.
-
Further dilute the stock solution in sterile PBS or serum-free DMEM to a working stock concentration (e.g., 100 µM).
-
Sterile filter the working stock solution using a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Complete DMEM:
-
In a sterile biological safety cabinet, start with the required volume of DMEM basal medium.
-
Supplement the DMEM with FBS to the desired final concentration (typically 5-10%).[15]
-
Add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Add L-glutamine to a final concentration of 2-4 mM, if not already present in the DMEM formulation.
-
-
Supplement DMEM with [Leu15]-Gastrin I:
-
Thaw an aliquot of the sterile [Leu15]-Gastrin I working stock solution.
-
Add the appropriate volume of the stock solution to the complete DMEM to achieve the desired final concentration. Typical working concentrations range from 1 nM to 1 µM.[16] For many cell types, a concentration of 10 nM is a good starting point.[17]
-
Gently mix the final medium by swirling. The supplemented medium is now ready for use.
-
Cell Proliferation Assay (MTT Assay)
This protocol is a common method for assessing cell viability and proliferation.[18]
Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of [Leu15]-Gastrin I in complete DMEM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of [Leu15]-Gastrin I. Include a control group with medium only.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot for Signaling Protein Activation
This protocol allows for the detection of changes in the phosphorylation state of key signaling proteins.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Treat cells with [Leu15]-Gastrin I at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
Immunofluorescence for Receptor Localization
This protocol is for visualizing the subcellular localization of the CCK2 receptor.[21][22]
Protocol:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Treat with [Leu15]-Gastrin I if investigating ligand-induced receptor internalization.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional and depends on whether the antibody targets an intracellular or extracellular epitope).
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the CCK2 receptor diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips with nail polish.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Troubleshooting
-
Low cell viability: Ensure the DMEM is properly supplemented and that the [Leu15]-Gastrin I concentration is not cytotoxic.[23] Check for contamination.
-
No effect of [Leu15]-Gastrin I: Confirm that the cell line expresses the CCK2 receptor. Verify the biological activity of the [Leu15]-Gastrin I. Optimize the concentration and treatment time.
-
High background in Western blots: Optimize antibody concentrations and increase the number and duration of wash steps. Ensure the blocking step is adequate.[20]
-
Non-specific staining in immunofluorescence: Perform a no-primary-antibody control to check for non-specific binding of the secondary antibody.[20] Titrate the primary antibody concentration.
Conclusion
[Leu15]-Gastrin I is a valuable tool for studying the effects of gastrin signaling in a variety of cell types. Supplementing DMEM with this stable analog allows for the investigation of its role in cell proliferation, migration, and other cellular processes. The protocols provided herein offer a starting point for designing and executing experiments to elucidate the mechanisms of gastrin action. Careful optimization of experimental conditions for each specific cell line and research question is essential for obtaining reliable and reproducible results.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DMEM | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. peptide-yy.com [peptide-yy.com]
- 17. A novel human gastric primary cell culture system for modelling Helicobacter pylori infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Recommended controls for western blot | Abcam [abcam.com]
- 21. Gastrin cell immunofluorescence in conventionally fixed and stained tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunofluorescence studies of the distribution of gastrin cells in different clinical states - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell viability assays | Abcam [abcam.com]
Application Notes: Establishing Human Enteroid Cultures with [Leu15]-Gastrin I
Introduction
Human intestinal enteroids are three-dimensional, self-organizing structures derived from adult intestinal stem cells that recapitulate the cellular diversity and architecture of the intestinal epithelium.[1][2] These models are invaluable for studying intestinal physiology, host-microbe interactions, and drug development. The successful establishment and long-term maintenance of enteroid cultures depend on a specialized culture medium that mimics the intestinal stem cell niche.[3][4]
Gastrin is a key hormone that is trophic for the gastrointestinal epithelium, promoting growth and the maintenance of a healthy digestive system.[5][6] [Leu15]-Gastrin I is a synthetic analog of human Gastrin I with full biological activity and improved stability in aqueous solutions, making it an ideal supplement for cell culture.[5][6] It replaces the readily oxidized Methionine at position 15 with Leucine, ensuring consistent performance.[5] This peptide hormone exerts its function through the cholecystokinin-B receptor (CCK-BR), stimulating the proliferation and differentiation of intestinal epithelial cells.[5][7] The inclusion of [Leu15]-Gastrin I in the culture medium is essential for robust growth and development of enteroids, particularly for gastric organoid cultures.[8][9]
These application notes provide detailed protocols for the establishment, maintenance, and cryopreservation of human enteroid cultures using a medium supplemented with [Leu15]-Gastrin I.
Quantitative Data and Reagents
For reproducible results, precise concentrations of media components and adherence to optimized experimental parameters are critical.
Table 1: Composition of Human Enteroid Expansion Medium
| Component | Stock Concentration | Final Concentration | Vendor Example | Catalog # |
| Advanced DMEM/F12 | - | - | Thermo Fisher | 12634010 |
| L-WRN Conditioned Media | - | ~50% | - | - |
| GlutaMAX™ Supplement | 100X | 1X | Thermo Fisher | 35050061 |
| HEPES | 1 M | 10 mM | Thermo Fisher | 15630080 |
| Penicillin-Streptomycin | 100X | 1X | Thermo Fisher | 15140122 |
| N-2 Supplement | 100X | 1X | Thermo Fisher | 17502048 |
| B-27™ Supplement | 50X | 1X | Thermo Fisher | 17504044 |
| N-Acetylcysteine | 500 mM | 500 µM - 1 mM | Sigma-Aldrich | A9165 |
| Human EGF | 500 µg/mL | 50 ng/mL | PeproTech | AF-100-15 |
| Human Noggin | 100 µg/mL | 100 ng/mL | PeproTech | 120-10C |
| Human R-spondin1 | 1 mg/mL | 1 µg/mL | PeproTech | 120-38 |
| [Leu15]-Gastrin I (human) | 10 µM | 10 nM | Sigma-Aldrich | G9145 |
| Nicotinamide | 1 M | 10 mM | Sigma-Aldrich | N0636 |
| A83-01 (ALK5 inhibitor) | 10 mM | 500 nM | Tocris | 2939 |
| SB202190 (p38 inhibitor) | 10 mM | 10 µM | Tocris | 1264 |
| Y-27632 (ROCK inhibitor) | 10 mM | 10 µM | Tocris | 1254 |
Note: The ROCK inhibitor Y-27632 is typically added only for the first 2-4 days after thawing or passaging to improve cell survival.[9]
Table 2: Key Experimental Parameters
| Parameter | Value | Notes |
| Tissue Digestion | ||
| EDTA Chelating Buffer Incubation | 30 min on ice with gentle shaking | For isolation of intestinal crypts.[4][10] |
| Centrifugation Speeds | ||
| Crypt Pellet Collection | 150 x g for 10 min, 4°C | To pellet crypts while single cells remain in suspension.[9] |
| Enteroid Pellet for Passaging | 400-500 x g for 3-5 min, 4°C | Standard speed for pelleting enteroid fragments.[11][12] |
| Plating and Culture | ||
| Matrigel/BME Volume per Well | 30-50 µL (for 24-well plate) | Plate as a dome in the center of the well.[1][10] |
| Matrigel Polymerization | 20-30 min at 37°C | Ensure complete solidification before adding media.[1][10] |
| Seeding Density | 200-500 crypts per 50 µL Matrigel | Optimal density for healthy culture initiation.[9][10] |
| Media Volume per Well | 500 µL (for 24-well plate) | |
| Media Change Frequency | Every 2-4 days | [10][13] |
| Passaging Frequency | Every 7-10 days | When enteroids are large and have dark lumens.[10] |
Experimental Workflow and Protocols
The overall process involves isolating intestinal crypts from biopsy tissue, embedding them in an extracellular matrix, and culturing them in a specialized growth factor medium containing [Leu15]-Gastrin I.
Protocol 1: Establishment of Human Enteroid Cultures from Biopsies
This protocol is adapted from methods described for isolating intestinal crypts and establishing primary cultures.[4][9][10]
Materials:
-
Human intestinal biopsy or resected tissue
-
Ice-cold DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Crypt Chelating Buffer (DPBS with 2 mM EDTA)
-
Matrigel® or other Basement Membrane Extract (BME), growth factor reduced
-
Enteroid Expansion Medium (see Table 1)
-
Pre-warmed 24-well tissue culture plates
Procedure:
-
Collect tissue in ice-cold DPBS. All subsequent steps should be performed on ice to maintain tissue viability.
-
Flush the tissue lumen with ice-cold DPBS using a syringe until the buffer runs clear.[10]
-
Cut the tissue open lengthwise and chop it into 2-5 mm pieces.[10]
-
Transfer the pieces to a 15 mL conical tube and wash repeatedly with ice-cold DPBS by inverting the tube and allowing fragments to settle.
-
Aspirate the supernatant and add 5 mL of cold Crypt Chelating Buffer.
-
Incubate the tube on an orbital shaker or rocker for 30 minutes at 4°C.[4][10]
-
After incubation, vigorously shake the tube by hand for 30 seconds to release the crypts from the connective tissue.
-
Allow the larger tissue fragments to settle for 1-2 minutes. Filter the supernatant containing the crypts through a 70 µm cell strainer into a fresh 50 mL conical tube.[10]
-
Centrifuge the filtered suspension at 150 x g for 10 minutes at 4°C to pellet the crypts.[9]
-
Carefully aspirate the supernatant, leaving the crypt pellet.
-
Resuspend the pellet in an appropriate volume of ice-cold Matrigel (aiming for 200-500 crypts per 50 µL).[9][10]
-
Plate 50 µL domes of the crypt-Matrigel suspension into the center of pre-warmed 24-well plates.[10]
-
Invert the plate and place it in a 37°C, 5% CO₂ incubator for 20-30 minutes to allow the Matrigel to polymerize.[1]
-
Carefully add 500 µL of pre-warmed Enteroid Expansion Medium (supplemented with 10 µM Y-27632) to each well.
-
Culture the plate at 37°C, 5% CO₂. Budding enteroids should be visible within 3-4 days. Change the medium every 2-4 days.[10]
Protocol 2: Passaging and Maintenance of Enteroid Cultures
Enteroids are passaged every 7-10 days, or when they become large and the lumen appears dark with cellular debris.[10]
Procedure:
-
Aspirate the culture medium from the wells.
-
Add 500 µL of ice-cold DPBS or cell recovery solution to each well to depolymerize the Matrigel.
-
Mechanically disrupt the domes by pipetting vigorously with a P1000 pipette tip. Scrape the well surface to ensure all enteroids are lifted.[11]
-
Transfer the enteroid suspension to a 15 mL conical tube.
-
Break the enteroids into smaller fragments by pipetting up and down 5-10 times.[11]
-
Centrifuge at 400 x g for 5 minutes at 4°C to pellet the fragments.[11]
-
Aspirate the supernatant and resuspend the pellet in a fresh volume of ice-cold Matrigel for replating at the desired split ratio (typically 1:3 to 1:6).
-
Follow steps 12-15 from Protocol 1 for replating and culture.
Protocol 3: Cryopreservation and Thawing of Enteroids
Enteroids can be frozen 2-3 days after passaging for long-term storage.[9]
Cryopreservation:
-
Harvest enteroids as described in steps 1-6 of Protocol 2.
-
After centrifugation, aspirate the supernatant and resuspend the enteroid pellet in 1 mL of cryopreservation medium (e.g., Freezing Media or a commercial cryopreservation solution).
-
Transfer 1 mL of the suspension to each labeled cryovial.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours.[9]
-
Transfer the cryovials to liquid nitrogen for long-term storage.
Thawing:
-
Pre-warm a 24-well plate and thaw Matrigel on ice.
-
Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[9]
-
Transfer the contents to a 15 mL conical tube containing 5 mL of ice-cold basal medium (e.g., Advanced DMEM/F12) to dilute the cryoprotectant.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the pellet in ice-cold Matrigel.
-
Follow steps 12-15 from Protocol 1 for replating and culture. One cryovial can typically be split into 2-3 wells.[9]
[Leu15]-Gastrin I Signaling Pathway
[Leu15]-Gastrin I promotes intestinal epithelial growth by activating the CCK-B receptor, a G-protein-coupled receptor.[5][7] This activation initiates downstream signaling cascades that integrate with core intestinal stem cell (ISC) pathways, such as Wnt and Notch, to regulate the balance between stem cell self-renewal and differentiation into various epithelial lineages.[14][15]
References
- 1. Establishing Human Intestinal Enteroid/Organoid Lines from Preterm Infant and Adult Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing Human Intestinal Enteroid/Organoid Lines from Preterm Infant and Adult Tissue | Springer Nature Experiments [experiments.springernature.com]
- 3. Developments in gastrointestinal organoid cultures to recapitulate tissue environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of 3D human gastrointestinal organoids: principle and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. escholarship.org [escholarship.org]
- 9. Establishment of gastrointestinal epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cincinnatichildrens.org [cincinnatichildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. interchim.fr [interchim.fr]
- 13. Organoid Culture Protocol | Human Gastric | Bio-Techne [bio-techne.com]
- 14. Major Signaling Pathways in Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effects of [Leu15]-Gastrin I (human) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models, specifically the rat, for investigating the physiological and cellular effects of [Leu15]-Gastrin I (human), a stable analog of human gastrin I. The protocols detailed below are designed to ensure reproducibility and accuracy in studying the trophic effects of this peptide on the gastrointestinal system.
Introduction
[Leu15]-Gastrin I is a synthetic analog of human gastrin I where the methionine at position 15 is replaced by leucine. This substitution enhances the peptide's stability by preventing oxidation, making it a valuable tool for in vivo studies requiring continuous administration. [Leu15]-Gastrin I, like native gastrin, primarily exerts its effects through the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). Its administration is known to induce trophic effects on the gastrointestinal mucosa, particularly the oxyntic (acid-secreting) mucosa of the stomach. These effects are relevant for research in areas such as gastric physiology, gastroenterology, and the development of drugs targeting the gastrin/CCK2R pathway.
Animal Model: The Rat
The rat is a well-established and appropriate model for studying the trophic effects of gastrin analogs. Their gastric physiology shares similarities with humans, and they are amenable to surgical procedures such as the implantation of osmotic minipumps for continuous drug delivery.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of continuous infusion of [Leu15]-Gastrin I in female rats for 28 days.[1][2]
| Parameter | Control Group | Low-Dose [Leu15]-Gastrin I (1.2 nmol/kg/h) | High-Dose [Leu15]-Gastrin I (2.4 nmol/kg/h) |
| Plasma Gastrin (pg/mL) | ~230 | ~500 | ~800 |
| Stomach Weight (mg) | Data not provided in absolute numbers | Increased | Increased |
| Oxyntic Mucosal Mass (mg) | Data not provided in absolute numbers | Increased | Increased |
| Enterochromaffin-like (ECL) Cell Density | Baseline | Increased | Increased |
Experimental Protocols
Continuous Infusion of [Leu15]-Gastrin I via Osmotic Minipumps
This protocol describes the subcutaneous implantation of ALZET® osmotic minipumps for the continuous delivery of [Leu15]-Gastrin I to rats.
Materials:
-
[Leu15]-Gastrin I (human)
-
Sterile vehicle (e.g., 0.9% saline, 1% albumin in saline)
-
ALZET® osmotic minipumps (e.g., Model 2ML4 for 28-day infusion)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Clippers for hair removal
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Sterile gloves and drapes
-
Heating pad to maintain body temperature
Procedure:
-
Pump Preparation:
-
On the day before implantation, prepare the [Leu15]-Gastrin I solution in the desired sterile vehicle at the appropriate concentration to achieve the target infusion rates (e.g., 1.2 or 2.4 nmol/kg/h).
-
Fill the osmotic minipumps with the prepared solution according to the manufacturer's instructions. This typically involves using a filling tube to inject the solution into the pump reservoir.
-
Prime the filled pumps by incubating them in sterile saline at 37°C overnight. This ensures that the pumping action begins immediately upon implantation.
-
-
Animal Preparation and Anesthesia:
-
Acclimatize female rats of the desired strain (e.g., Sprague-Dawley) to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the rat using a suitable anesthetic agent. Monitor the depth of anesthesia throughout the procedure.
-
Shave the fur from the dorsal mid-scapular region.
-
Cleanse the surgical site with an antiseptic solution.
-
-
Surgical Implantation:
-
Place the anesthetized rat on a sterile surgical drape over a heating pad.
-
Make a small incision (approximately 1 cm) in the skin at the prepared site.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the osmotic minipump.
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the rat until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by your institution's animal care and use committee.
-
House the rats individually and monitor for any signs of infection or distress.
-
An experimental workflow for this protocol is depicted below:
Assessment of Trophic Effects
At the end of the 28-day infusion period, the following procedures can be performed to assess the trophic effects of [Leu15]-Gastrin I.
Materials:
-
Anesthetic for terminal procedure (e.g., CO2 inhalation, overdose of pentobarbital)
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Formalin (10% neutral buffered) or other suitable fixative
-
Analytical balance
-
Dissecting microscope
Procedure:
-
Euthanasia and Tissue Collection:
-
Euthanize the rats according to an approved protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise the entire stomach.
-
-
Stomach Weight Measurement:
-
Gently rinse the stomach with ice-cold PBS to remove its contents.
-
Blot the stomach dry with filter paper.
-
Weigh the entire stomach on an analytical balance.
-
-
Oxyntic Mucosal Mass Measurement:
-
Open the stomach along the greater curvature.
-
Lay the stomach flat with the mucosal side up.
-
Under a dissecting microscope, identify the oxyntic mucosal region (typically the glandular, pinkish area, distinct from the more proximal forestomach in rats).
-
Carefully scrape the oxyntic mucosa from the underlying submucosa using a glass slide or a blunt scalpel.
-
Collect the scraped mucosal tissue and weigh it on an analytical balance.
-
-
Histological Analysis of Enterochromaffin-like (ECL) Cell Density:
-
Take a standardized section of the oxyntic mucosa for histological processing.
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount them on glass slides.
-
Perform immunohistochemical staining for a specific ECL cell marker, such as histidine decarboxylase (HDC) or vesicular monoamine transporter 2 (VMAT2).
-
Counterstain with hematoxylin.
-
Quantify the number of positively stained ECL cells per unit area or per gland under a microscope. This can be expressed as cell density (cells/mm²).
-
Signaling Pathway
[Leu15]-Gastrin I binds to the CCK2 receptor, a G-protein coupled receptor (GPCR), to initiate a cascade of intracellular signaling events that ultimately lead to cell growth and proliferation. The primary signaling pathway involves the activation of Phospholipase C (PLC) and subsequent downstream effectors.
References
Application Notes and Protocols for the HPLC Purification of [Leu15]-Gastrin I (human)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of the synthetic peptide [Leu15]-Gastrin I (human) using High-Performance Liquid Chromatography (HPLC). It includes an overview of the peptide, a detailed experimental protocol for its purification, and representative data. Additionally, it features diagrams illustrating the experimental workflow and the relevant biological signaling pathway.
Introduction to [Leu15]-Gastrin I (human)
[Leu15]-Gastrin I (human) is a synthetic analog of the human hormone Gastrin I. In this analog, the methionine residue at position 15 is replaced with a more stable leucine residue to prevent oxidation, which can lead to a loss of biological activity.[1][2] Gastrin I is a peptide hormone that plays a crucial role in stimulating gastric acid secretion.[3] The [Leu15] analog retains the full biological activity of the native hormone.[1][2]
The primary sequence of [Leu15]-Gastrin I (human) is Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2.[1] It is a 17-amino acid peptide with a molecular weight of approximately 2080.16 g/mol .[1][4] Due to its biological activity, this peptide is a valuable tool in gastroenterology research and drug development, particularly in studies related to gastric acid secretion and certain types of cancer.[2]
The synthesis of [Leu15]-Gastrin I is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.[5][6] Following synthesis and cleavage from the resin, the crude peptide mixture contains the desired product along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase HPLC (RP-HPLC) is the standard and most effective method for the purification of the crude synthetic peptide to a high degree of purity (typically ≥95%).[7]
Data Presentation
The purification of synthetic peptides is a critical step to ensure the quality and reliability of subsequent biological assays. The following tables summarize typical quantitative data obtained during the analytical and preparative HPLC of [Leu15]-Gastrin I (human).
Table 1: Analytical HPLC of Crude [Leu15]-Gastrin I (human)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Main Peak) | ~15.2 min |
| Crude Purity | ~75% |
Table 2: Preparative HPLC Purification of [Leu15]-Gastrin I (human)
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-40% B over 40 min |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 220 nm |
| Sample Loading | 100 mg crude peptide in 5 mL of 20% Acetonitrile/Water |
| Purity of Pooled Fractions | >98% |
| Recovery Yield | ~60% |
Table 3: Quality Control of Purified [Leu15]-Gastrin I (human)
| Analysis Method | Result | Specification |
| Analytical HPLC Purity | 99.98%[8] | ≥95% |
| Mass Spectrometry (ESI-MS) | Consistent with theoretical mass (2080.16 Da) | Conforms to structure |
Experimental Protocols
This section provides a detailed methodology for the purification of [Leu15]-Gastrin I (human) using reversed-phase HPLC.
3.1. Materials and Reagents
-
Crude [Leu15]-Gastrin I (human) peptide (post-synthesis and cleavage)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
3.2. Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
3.3. Sample Preparation
-
Dissolve the crude lyophilized [Leu15]-Gastrin I peptide in a minimal amount of Mobile Phase A or a mixture of water and acetonitrile. A typical starting concentration for analytical HPLC is 1 mg/mL. For preparative HPLC, a higher concentration will be used depending on the column size and loading capacity.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3.4. Analytical HPLC Method Development
-
Equilibrate the analytical C18 column with a starting mixture of Mobile Phase A and B (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min.
-
Inject a small volume of the prepared sample (e.g., 10-20 µL).
-
Run a broad linear gradient to determine the approximate elution concentration of the peptide. For example, a gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Based on the initial run, optimize the gradient to achieve good resolution between the main peptide peak and impurities. A shallower gradient around the elution point of the target peptide will improve separation.
3.5. Preparative HPLC Purification
-
Equilibrate the preparative C18 column with the starting conditions determined from the analytical method development.
-
Dissolve the desired amount of crude peptide for purification in an appropriate volume of solvent. The solvent should be weak enough to ensure the peptide binds to the column upon loading.
-
Inject the prepared sample onto the preparative column.
-
Run the optimized preparative gradient. The gradient is typically less steep than the analytical gradient to maximize resolution.
-
Collect fractions corresponding to the main peptide peak using the fraction collector.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
3.6. Post-Purification Processing
-
Combine the pure fractions.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the aqueous solution containing the purified peptide.
-
Lyophilize the frozen sample to obtain the purified [Leu15]-Gastrin I as a white, fluffy powder.
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the overall workflow from solid-phase peptide synthesis to the purified [Leu15]-Gastrin I peptide.
Caption: Experimental workflow for peptide synthesis and purification.
4.2. Gastrin Signaling Pathway
[Leu15]-Gastrin I, like native Gastrin I, exerts its biological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events.
Caption: Gastrin I signaling pathway via the CCKBR.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of [Leu15]-Gastrin I (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone that plays a crucial role in regulating gastric acid secretion and gastrointestinal mucosal growth.[1] In this analog, the methionine at position 15 is replaced by leucine, which enhances the peptide's stability by preventing oxidation.[2][3] [Leu15]-Gastrin I stimulates the cholecystokinin B receptor (CCK-BR), also known as the gastrin receptor, making it a valuable tool in cancer research, particularly in studies related to gastric cancer where CCK-BR is often overexpressed.[1] Accurate and sensitive quantification of [Leu15]-Gastrin I in biological matrices is essential for pharmacokinetic studies, biomarker research, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high specificity and sensitivity.[4]
These application notes provide a comprehensive overview of the mass spectrometry analysis of [Leu15]-Gastrin I, including detailed experimental protocols and quantitative data.
Quantitative Data
The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of [Leu15]-Gastrin I in human plasma. The data is representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Performance Characteristics for [Leu15]-Gastrin I
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Linearity (r²) | >0.99 |
| Intra-assay Precision (%CV) | 4.0% - 14.2% |
| Inter-assay Precision (%CV) | 4.6% - 12.4% |
| Recovery | 85% - 115% |
| Matrix Effect | Minimal |
Data adapted from a similar gastrin peptide analysis by LC-MS/MS.[4][5]
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions for [Leu15]-Gastrin I
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M+3H]³⁺ | y₇ | User Defined |
| [M+3H]³⁺ | b₁₀ | User Defined |
| [M+4H]⁴⁺ | y₉ | User Defined |
| [M+4H]⁴⁺ | b₁₃ | User Defined |
Note: The optimal precursor and product ions, as well as collision energies, should be determined empirically for the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes the solid-phase extraction (SPE) of [Leu15]-Gastrin I from human plasma.
Materials:
-
Human plasma collected in K₂EDTA tubes
-
[Leu15]-Gastrin I standard
-
Internal standard (e.g., stable isotope-labeled [Leu15]-Gastrin I)
-
SPE cartridges (e.g., Oasis HLB)
-
0.1% Formic acid in water
-
Acetonitrile
-
Methanol
-
Centrifuge
-
Evaporator
Protocol:
-
Spike 500 µL of human plasma with the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the peptide with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 150 L/hr
-
-
Collision Gas: Argon
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 3. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reconstitution of lyophilized [Leu15]-Gastrin I (human) for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human gastrin I, a peptide hormone crucial for stimulating gastric acid secretion and maintaining the gastrointestinal epithelium.[1] In this analog, the methionine at position 15 is replaced with leucine, enhancing its stability in aqueous solutions by preventing oxidation, which can lead to a loss of biological activity.[2] [Leu15]-Gastrin I exerts its biological effects primarily through the cholecystokinin B (CCK-B) receptor, a G-protein-coupled receptor (GPCR).[1] Its role in promoting the growth of gastrointestinal and other cancers has made it a significant tool in cancer research.[1] These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized [Leu15]-Gastrin I (human).
Reconstitution and Storage of Lyophilized [Leu15]-Gastrin I
Proper reconstitution and storage of lyophilized [Leu15]-Gastrin I are critical for maintaining its biological activity. The peptide is typically supplied as a lyophilized powder.
General Reconstitution Procedure:
-
Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.
-
Allow the vial to reach room temperature before opening to avoid moisture condensation.
-
Add the recommended solvent slowly and gently agitate to dissolve the peptide. Avoid vigorous shaking.
-
If solubility is an issue, sonication can be used to aid dissolution.[3]
Solubility and Stock Solution Preparation:
The choice of solvent depends on the experimental requirements. Below are the recommended solvents and achievable concentrations.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (48.07 mM) | Use of newly opened, hygroscopic DMSO is recommended; ultrasonic treatment may be needed.[4] |
| Water | 10.53 mg/mL (5.06 mM) | Requires pH adjustment to 11 with NaOH and sonication.[4] For cell culture, filter-sterilize after dilution to the working concentration.[4] |
| 0.1% NaOH | 1 mg/mL | Helps to neutralize the acidity from the trifluoroacetic acid (TFA) used in lyophilization.[2][5][6] |
| 1% NH4OH | 1 mg/mL | An alternative basic solution for reconstitution.[2][5][6] |
Storage of Stock Solutions:
To ensure the stability of the reconstituted peptide, follow these storage guidelines:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][7] |
| -20°C | Up to 1 month | Suitable for shorter-term storage.[4][7] It is advised to use polypropylene tubes as peptides can adhere to plastic.[2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of [Leu15]-Gastrin I on the proliferation of cancer cell lines expressing the CCK-B receptor.
Materials:
-
CCK-B receptor-expressing cells (e.g., AGS gastric cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
[Leu15]-Gastrin I stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of [Leu15]-Gastrin I in serum-free medium. Add 10 µL of the diluted peptide to the respective wells to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (serum-free medium alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of the CCK-B receptor by [Leu15]-Gastrin I.
Materials:
-
CCK-B receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
[Leu15]-Gastrin I stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS.
-
Incubation: Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation: Inject a solution of [Leu15]-Gastrin I to achieve the desired final concentration and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium.
Protocol 3: Western Blot for MAPK (ERK1/2) Activation
This protocol is for detecting the phosphorylation of ERK1/2, a key downstream effector in the [Leu15]-Gastrin I signaling pathway.
Materials:
-
CCK-B receptor-expressing cells
-
Serum-free medium
-
[Leu15]-Gastrin I stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with [Leu15]-Gastrin I at the desired concentration for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Signaling Pathway of [Leu15]-Gastrin I
[Leu15]-Gastrin I binds to the CCK-B receptor, which is coupled to Gq and G12/13 G-proteins.[8] This interaction initiates a cascade of intracellular signaling events. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] These events, along with the activation of other pathways like the mitogen-activated protein kinase (MAPK) cascade, ultimately lead to cellular responses such as proliferation and acid secretion.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Establishing Human Intestinal Enteroid/Organoid Lines from Preterm Infant and Adult Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of gastrointestinal epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cincinnatichildrens.org [cincinnatichildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
How to prevent oxidation of [Leu15]-Gastrin I (human) in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of [Leu15]-Gastrin I (human) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Leu15]-Gastrin I (human) and why is oxidation a concern?
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone that stimulates gastric acid secretion and is trophic for the gastrointestinal epithelium. In this analog, the methionine residue at position 15 has been replaced with a leucine. This substitution is intentional to enhance the peptide's stability in aqueous solutions.[1][2][3] The native methionine is highly susceptible to oxidation, which can lead to a loss of biological activity.[1][2][3] While the primary site of oxidation has been removed in the [Leu15] analog, other amino acid residues, particularly tryptophan, can still be susceptible to oxidation under certain experimental conditions.[4][5]
Q2: Which amino acids in [Leu15]-Gastrin I (human) are susceptible to oxidation?
The amino acid sequence of [Leu15]-Gastrin I (human) is Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2. Besides the replaced methionine, the two Tryptophan (Trp) residues are the most susceptible to oxidation.[3][4][5] Tyrosine (Tyr) can also be a target for oxidation, although it is generally less reactive than tryptophan.
Q3: What are the primary factors that promote the oxidation of peptides in solution?
Several factors can contribute to the oxidation of peptides in solution:
-
Dissolved Oxygen: The presence of molecular oxygen in the solvent is a primary driver of oxidation.
-
pH: Higher pH (alkaline conditions) can accelerate the oxidation of certain amino acid residues.[5]
-
Exposure to Light: UV light can induce photo-oxidation, particularly of aromatic residues like tryptophan and tyrosine.[1]
-
Presence of Metal Ions: Trace metal ions (e.g., copper, iron) can catalyze oxidation reactions.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce more dissolved oxygen into the solution and promote peptide degradation.[4]
-
Peroxides: Contamination of solvents or reagents with peroxides can be a potent source of oxidation.
Q4: How can I prevent the oxidation of [Leu15]-Gastrin I (human) in solution?
To maintain the stability of your [Leu15]-Gastrin I (human) solution, consider the following preventative measures:
-
Use High-Purity, Degassed Solvents: Use HPLC-grade or equivalent purity water and buffers. Degas your solvents by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum.
-
Work at a Slightly Acidic pH: Maintaining the peptide solution at a pH between 5 and 6 can help minimize the oxidation of tryptophan and tyrosine.[5]
-
Incorporate Antioxidants: The addition of antioxidants to your buffer can effectively scavenge reactive oxygen species.
-
Protect from Light: Store peptide solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Use Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to your buffer.
-
Proper Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Peptide may be oxidized. | 1. Prepare a fresh stock solution of the peptide using the recommended handling procedures. 2. Analyze a sample of the problematic solution by HPLC-MS to check for oxidized species. 3. If oxidation is confirmed, review your solution preparation and storage protocols. |
| I see an unexpected peak in my HPLC chromatogram with a mass increase of +16 or +32 Da. | This is indicative of oxidation. A +16 Da shift corresponds to the addition of one oxygen atom (e.g., tryptophan to N-formylkynurenine), and a +32 Da shift can indicate further oxidation. | 1. Confirm the identity of the peak using tandem mass spectrometry (MS/MS). 2. Implement preventative measures such as using degassed buffers, adding antioxidants, and protecting the solution from light. |
| My peptide solution has turned a yellowish color. | This can be a sign of tryptophan oxidation. | 1. Discard the solution. 2. Prepare a fresh solution following the best practices for preventing oxidation. 3. Consider preparing smaller, single-use aliquots to minimize the duration of storage in solution. |
| The concentration of my peptide solution seems to decrease over time. | Peptide may be adsorbing to the storage vial or aggregating, which can be exacerbated by oxidation. | 1. Use low-binding polypropylene tubes for storage. 2. Ensure the peptide is fully dissolved. Sonication can aid dissolution. 3. Store in aliquots at the recommended temperature. |
Data Presentation
The rate of amino acid oxidation is influenced by several factors. The following table summarizes the qualitative and quantitative impact of these variables on the stability of susceptible residues like Tryptophan and Tyrosine.
| Parameter | Condition | Effect on Oxidation Rate | Rationale | Reference(s) |
| pH | Alkaline (>7) | Increased | Deprotonation of susceptible groups can increase their reactivity with oxygen. | [5] |
| Neutral (~7) | Moderate | Baseline rate of oxidation in the presence of oxygen. | ||
| Acidic (5-6) | Decreased | Protonation of susceptible groups can reduce their reactivity. | [5] | |
| Antioxidants | Ascorbic Acid (Vitamin C) | Significantly Decreased | Scavenges free radicals. | |
| Dithiothreitol (DTT) | Significantly Decreased | A strong reducing agent that can prevent oxidation. | ||
| Glutathione (GSH) | Significantly Decreased | A natural antioxidant that can protect against oxidative damage. | [6] | |
| Temperature | Elevated | Increased | Higher temperatures increase the rate of chemical reactions, including oxidation. | |
| 4°C | Decreased | Slows down the rate of chemical reactions. | ||
| -20°C / -80°C | Significantly Decreased | Greatly reduces molecular motion and reaction rates, especially when frozen. | ||
| Light Exposure | UV Light | Significantly Increased | Provides the energy for photo-oxidation reactions. | [1] |
| Dark | Baseline | Minimizes photo-oxidation. | [1] |
Experimental Protocols
Protocol 1: Preparation of an Oxidation-Resistant Stock Solution of [Leu15]-Gastrin I (human)
Materials:
-
Lyophilized [Leu15]-Gastrin I (human)
-
High-purity water (HPLC-grade or equivalent)
-
0.5 M Sodium phosphate buffer, pH 6.0
-
L-Ascorbic acid
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
Argon or Nitrogen gas
Procedure:
-
Prepare the Buffer: a. To prepare a 100 mL solution of 50 mM sodium phosphate buffer with 1 mM ascorbic acid at pH 6.0, combine:
- 10 mL of 0.5 M Sodium phosphate buffer, pH 6.0
- 89.9 mL of high-purity water
- 17.6 mg of L-Ascorbic acid b. Mix until the ascorbic acid is fully dissolved. c. Degas the buffer by sparging with argon or nitrogen for at least 15 minutes.
-
Reconstitute the Peptide: a. Allow the vial of lyophilized [Leu15]-Gastrin I to equilibrate to room temperature before opening to prevent condensation. b. Briefly centrifuge the vial to ensure all the powder is at the bottom. c. Add the appropriate volume of the degassed antioxidant buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). d. Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, sonicate the vial in a water bath for short intervals.
-
Aliquoting and Storage: a. Dispense the peptide stock solution into single-use aliquots in sterile, low-binding polypropylene tubes. b. Overlay the solution in each tube with argon or nitrogen gas before sealing. c. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Detection of [Leu15]-Gastrin I Oxidation by HPLC-MS
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid
-
[Leu15]-Gastrin I (human) sample solution
Procedure:
-
Sample Preparation: a. Dilute the [Leu15]-Gastrin I solution to a final concentration of 10-100 µg/mL in Mobile Phase A.
-
HPLC Method:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
UV Detection: 214 nm and 280 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 60 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 400-2000
-
Data Acquisition: Full scan mode to detect the parent peptide and its oxidized forms. If oxidized forms are detected, perform a subsequent analysis in tandem MS (MS/MS) mode to confirm the site of oxidation.
-
-
Data Analysis: a. Analyze the chromatogram for the main peptide peak. Oxidized forms of the peptide will typically elute slightly earlier than the non-oxidized form due to increased polarity. b. Examine the mass spectrum corresponding to the main peak and any earlier-eluting shoulder peaks. c. Look for mass additions of +16 Da (single oxidation) or +32 Da (double oxidation) to the expected mass of [Leu15]-Gastrin I.
Visualizations
Caption: Oxidation pathway of [Leu15]-Gastrin I and the protective role of antioxidants.
Caption: Troubleshooting workflow for unexpected experimental results with [Leu15]-Gastrin I.
References
- 1. Electrochemical oxidation and cleavage of tyrosine- and tryptophan-containing tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. proimmune.com [proimmune.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting [Leu15]-Gastrin I (human) peptide aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with [Leu15]-Gastrin I (human) peptide aggregation during their experiments.
Troubleshooting Guide
This guide addresses specific issues related to peptide aggregation in a question-and-answer format.
Q1: I observed precipitation or cloudiness in my [Leu15]-Gastrin I solution after reconstitution. What could be the cause and how can I resolve it?
A1: Precipitation or cloudiness upon reconstitution is a common indicator of peptide aggregation. Several factors can contribute to this issue. [Leu15]-Gastrin I, like many peptides, has a propensity to self-associate and form insoluble aggregates. The primary factors influencing this are peptide concentration, pH, ionic strength, and temperature.[1][2][3]
Initial Troubleshooting Steps:
-
Review Reconstitution Protocol: Ensure the peptide was reconstituted according to the manufacturer's recommendations. For [Leu15]-Gastrin I, initial solubilization in a small amount of sterile, purified water or a weak basic solution (e.g., 0.1% NH4OH) is often recommended before dilution into your experimental buffer.
-
Check Concentration: High peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1] Consider preparing a more dilute stock solution.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[4]
-
pH Adjustment: The net charge of the peptide, which is pH-dependent, plays a crucial role in its solubility.[5][6] Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility and reduce aggregation.
Q2: My [Leu15]-Gastrin I solution appears clear, but I am getting inconsistent results in my bioassays. Could aggregation be the culprit?
A2: Yes, soluble oligomers and smaller aggregates may not be visible to the naked eye but can significantly impact the biological activity of the peptide, leading to inconsistent results. These smaller aggregates can have altered receptor binding affinities or even cytotoxic effects.
Recommended Actions:
-
Characterize Your Peptide Solution: It is highly recommended to characterize the aggregation state of your peptide solution before use. Several biophysical techniques can be employed for this purpose.
-
Filter the Solution: Filtering the peptide solution through a 0.22 μm filter can remove larger aggregates.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized [Leu15]-Gastrin I?
A1: For initial reconstitution of lyophilized [Leu15]-Gastrin I, it is recommended to use a small volume of sterile, deionized water. If solubility is an issue, using a dilute basic solution like 0.1% ammonium hydroxide can be effective. The peptide is supplied as a lyophilized powder from 0.1% TFA in H2O, which is acidic. Neutralizing this with a basic solution can improve solubility. After complete dissolution, you can dilute the stock solution with your desired experimental buffer.
Q2: How should I store my [Leu15]-Gastrin I stock solution to minimize aggregation?
A2: Proper storage is critical to prevent aggregation. Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. For short-term storage (up to one month), -20°C is acceptable, while for longer-term storage (up to six months), -80°C is recommended.[7][8]
Q3: What factors can influence the aggregation of [Leu15]-Gastrin I during my experiments?
A3: Several factors can influence peptide aggregation during experiments.[2][3] Understanding and controlling these factors is key to obtaining reliable and reproducible results.
| Factor | Influence on Aggregation | Recommendations |
| pH | Peptides are least soluble at their isoelectric point (pI). Electrostatic repulsion is minimized at the pI, promoting aggregation.[1][9] | Maintain the buffer pH at least 1-2 units away from the peptide's pI. |
| Temperature | Higher temperatures can increase the rate of aggregation by promoting protein unfolding and exposing hydrophobic regions.[10][11] | Conduct experiments at the lowest practical temperature. Avoid unnecessary exposure to high temperatures. |
| Peptide Concentration | Higher concentrations increase the probability of intermolecular interactions, leading to aggregation.[1] | Use the lowest effective concentration of the peptide in your experiments. |
| Ionic Strength | The effect of ionic strength is complex. At low ionic strength, increasing salt concentration can shield charges and promote aggregation. At high ionic strength, salts can have stabilizing or destabilizing (Hofmeister effects) on peptide structure.[1][12] | Optimize the salt concentration in your buffer. Start with a common physiological ionic strength (e.g., 150 mM NaCl) and adjust if aggregation is observed. |
| Mechanical Stress | Agitation, such as vigorous vortexing or stirring, can introduce air-water interfaces that promote peptide unfolding and aggregation.[1] | Handle peptide solutions gently. Use gentle mixing or inversion instead of vortexing. |
| Excipients | Certain additives can help stabilize peptides and prevent aggregation. | Consider the addition of stabilizers such as glycerol, sugars (e.g., sucrose, trehalose), or non-ionic detergents (e.g., Tween-20) at low concentrations.[13][14] |
Q4: What are some common methods to detect and quantify [Leu15]-Gastrin I aggregation?
A4: Several biophysical and spectroscopic techniques can be used to detect and quantify peptide aggregation.[15][16]
| Method | Principle | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides information on the size distribution of particles (aggregates) in the solution.[17] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. | A common method to detect the formation of amyloid fibrils.[9] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide. | Changes in the CD spectrum can indicate conformational changes associated with aggregation.[15] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the morphology of peptide aggregates. | Allows for the direct visualization of fibrils and other aggregate structures. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Can be used to detect the presence of high molecular weight aggregates. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Detection of Fibrillar Aggregates
Objective: To detect the presence of amyloid-like fibrils of [Leu15]-Gastrin I.
Materials:
-
[Leu15]-Gastrin I peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of ThT (e.g., 1 mM) in water and store it in the dark.
-
Prepare a working solution of ThT (e.g., 25 µM) in the assay buffer.
-
Add your [Leu15]-Gastrin I sample (and a buffer blank as a negative control) to the wells of the microplate.
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity using the microplate reader.
-
An increase in fluorescence intensity in the peptide sample compared to the buffer blank indicates the presence of fibrillar aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Objective: To determine the size distribution of [Leu15]-Gastrin I aggregates in solution.
Materials:
-
[Leu15]-Gastrin I solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare the [Leu15]-Gastrin I solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust particles.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Acquire the data according to the instrument's instructions.
-
Analyze the data to obtain the size distribution profile of the particles in the solution. The presence of particles with a larger hydrodynamic radius than the monomeric peptide indicates aggregation.
Visualizations
Caption: Workflow for troubleshooting [Leu15]-Gastrin I aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu15]-Gastrin I, human | Gastrin I Variant | 39024-57-2 | TargetMol [targetmol.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Temperature-ramped studies on the aggregation, unfolding, and interaction of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Thermal Aggregation Involves Distinct Regions: Sequential Events in the Heat-Induced Unfolding and Aggregation of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
Storage and handling of [Leu15]-Gastrin I (human) to maintain bioactivity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of [Leu15]-Gastrin I (human) to ensure the maintenance of its biological activity throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized [Leu15]-Gastrin I (human) be stored?
Lyophilized [Leu15]-Gastrin I (human) powder should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, -80°C is recommended for up to 2 years, while for shorter periods, -20°C is suitable for up to 1 year.[1]
Q2: What is the recommended procedure for reconstituting [Leu15]-Gastrin I (human)?
It is recommended to allow the lyophilized powder to equilibrate to room temperature before opening the vial to avoid condensation. The choice of solvent will depend on the experimental requirements. For aqueous solutions, sterile water can be used, and for organic stock solutions, DMSO is a common choice.[1] Some suppliers suggest that for aqueous solutions, dissolving in 0.1% NaOH or 1% NH4OH can aid solubility, as the peptide is lyophilized from a solution containing trifluoroacetic acid (TFA).[2]
Q3: What are the recommended solvents for reconstituting [Leu15]-Gastrin I (human)?
[Leu15]-Gastrin I (human) can be reconstituted in several solvents. Solubility has been reported in:
-
DMSO: at concentrations up to 100 mg/mL.[1] It is noted that using new, hygroscopic DMSO and sonication can improve solubility.[1]
-
Water: at concentrations up to 10.53 mg/mL, which may require ultrasonication and pH adjustment to 11 with NaOH.[1]
-
0.1% NaOH or 1% NH4OH: at a concentration of 1 mg/mL.[2]
Q4: How should reconstituted solutions of [Leu15]-Gastrin I (human) be stored?
Stock solutions of [Leu15]-Gastrin I (human) should be aliquoted to avoid repeated freeze-thaw cycles. For storage, -80°C is recommended for up to 6 months, and -20°C is suitable for up to 1 month.[1][3] It is generally advised not to store peptide solutions for extended periods.[4]
Q5: What is the stability of [Leu15]-Gastrin I (human) compared to native Gastrin I?
[Leu15]-Gastrin I is an analog of human Gastrin I with a leucine substitution for the methionine at position 15. This substitution improves the peptide's stability in aqueous solutions by preventing oxidation of the methionine residue, which can lead to a loss of biological activity.[5][6]
Q6: What is the primary mechanism of action for [Leu15]-Gastrin I (human)?
[Leu15]-Gastrin I (human) exerts its biological effects by binding to the cholecystokinin-B (CCK-B) receptor, a G-protein-coupled receptor.[1][5] This interaction stimulates various downstream signaling pathways, leading to physiological responses such as gastric acid secretion and cell proliferation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the peptide | - Incorrect solvent selection.- Peptide has not fully equilibrated to room temperature.- pH of the aqueous solvent is not optimal. | - Use a recommended solvent such as DMSO or an alkaline aqueous solution (e.g., 0.1% NaOH).[1][2]- Allow the vial to sit at room temperature for 10-15 minutes before opening.- For aqueous solutions, consider adjusting the pH to be slightly basic.[1]- Gentle vortexing or sonication can aid dissolution.[1] |
| Loss of biological activity in experiments | - Improper storage of the lyophilized powder or reconstituted solution.- Multiple freeze-thaw cycles of the stock solution.- Peptide degradation due to prolonged storage in solution. | - Ensure storage at the recommended temperatures (-20°C or -80°C) and protection from light and moisture.[1]- Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.- Prepare fresh working solutions from a frozen stock aliquot for each experiment.[3] |
| Precipitation of the peptide in culture medium | - The final concentration of the organic solvent (e.g., DMSO) is too high.- The pH of the final solution is not optimal for peptide solubility. | - Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid toxicity and precipitation.- Check the pH of your final working solution and adjust if necessary. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to adsorption to plasticware.- Degradation of the peptide during experimental procedures. | - Use low-protein-binding tubes and pipette tips for handling the peptide solution.- Prepare fresh dilutions for each experiment and keep solutions on ice. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | |
| Reconstituted Solution | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | May require sonication. | [1] |
| Water | 10.53 mg/mL | May require sonication and pH adjustment to 11. | [1] |
| 0.1% NaOH | 1 mg/mL | [2] | |
| 1% NH4OH | 1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Reconstitution of [Leu15]-Gastrin I (human) for In Vitro Cell-Based Assays
-
Equilibration: Allow the vial of lyophilized [Leu15]-Gastrin I to reach room temperature before opening.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for handling [Leu15]-Gastrin I.
Caption: Simplified signaling pathway of [Leu15]-Gastrin I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 7. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of [Leu15]-Gastrin I (human) in aqueous solutions
Welcome to the technical support center for [Leu15]-Gastrin I (human). This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers improve the stability of this peptide in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Leu15]-Gastrin I, and how does its stability compare to native Gastrin I?
A1: [Leu15]-Gastrin I is an analog of human Gastrin I, a peptide hormone that stimulates gastric acid secretion. In this analog, the methionine residue at position 15 has been replaced by leucine.[1] This substitution significantly improves the peptide's stability in aqueous solutions because the methionine residue is prone to oxidation, which leads to a loss of biological activity.[1][2] The leucine substitution makes the peptide more resistant to this oxidative degradation.[2][3]
Q2: What are the primary pathways of degradation for peptides like [Leu15]-Gastrin I in aqueous solutions?
A2: Peptides in aqueous solutions can degrade through several chemical and physical pathways.
-
Chemical Instability: This involves the formation or breakage of covalent bonds.[4] Key pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues.
-
Deamidation: The loss of an amide group from asparagine (Asn) or glutamine (Gln) residues, which can occur via a cyclic imide intermediate, leading to the formation of aspartic acid or isoaspartic acid.[5]
-
Oxidation: While the primary site of oxidation in native Gastrin I (Met15) is removed in the [Leu15] analog, other residues like tryptophan (Trp) can still be susceptible to oxidation.[1]
-
-
Physical Instability: This includes processes like aggregation, precipitation, or adsorption to surfaces of containers. Peptides have a known tendency to stick to plastic surfaces upon storage.
Q3: How should I prepare and store a stock solution of [Leu15]-Gastrin I?
A3: Proper preparation and storage are critical for maintaining the stability of your [Leu15]-Gastrin I solution.
-
Reconstitution: The peptide is typically supplied as a lyophilized powder.[1] It can be reconstituted in solvents like DMSO or water. For aqueous solutions, solubility is enhanced by adjusting the pH to 11 with NaOH.[6] A common stock solution concentration is 1 mg/mL.
-
Storage: Once prepared, stock solutions should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[6] Store these aliquots in sealed containers, protected from light and moisture.[6] It is recommended to use the working solution for in vivo experiments on the day it is prepared.[7]
Q4: What is the impact of pH and temperature on the stability of the peptide solution?
A4: Both pH and temperature are critical factors influencing peptide stability.
-
pH: The rate of hydrolysis and deamidation is highly pH-dependent.[4][5] For example, deamidation of asparagine residues is significantly faster under neutral or alkaline conditions compared to acidic conditions.[5] The optimal pH for stability must be determined empirically but is often in the slightly acidic range (pH 4-6) for many peptides, as this minimizes the rates of several degradation reactions.
-
Temperature: Higher temperatures accelerate most chemical degradation reactions.[8] Therefore, solutions should be stored at low temperatures. For short-term storage, 2-8°C may be acceptable, but for long-term stability, frozen storage at -20°C or -80°C is required.[6]
Quantitative Data Summary
Table 1: Recommended Solvents and Solubility
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 100 mg/mL (48.07 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[6] |
| Water (H₂O) | 10.53 mg/mL (5.06 mM) | Requires ultrasonic assistance and pH adjustment to 11 with NaOH.[6] |
| 0.1% NaOH or 1% NH₄OH | 1 mg/mL | Tested for solubility at this concentration. |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Recommendations |
|---|---|---|
| -80°C | Up to 6 months | Recommended for long-term storage.[6][7] |
| -20°C | Up to 1 month | Suitable for short-term storage.[6][7] |
| 2-8°C | Very short-term | Not recommended for extended periods; use for working solutions on the day of preparation. |
Visualized Workflows and Pathways
Caption: Major degradation pathways for [Leu15]-Gastrin I in aqueous solution.
Troubleshooting Guide
Problem: I'm observing a progressive loss of biological activity in my experiments.
| Possible Cause | Recommended Solution |
| Chemical Degradation | The peptide is likely degrading over time. Review your solution preparation and storage protocols. Ensure the pH of your buffer is optimized for stability (typically pH 4-6 for many peptides). Prepare fresh working solutions daily from frozen, single-use aliquots.[7] |
| Repeated Freeze-Thaw Cycles | This can cause physical stress on the peptide, leading to aggregation and loss of activity. Always aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.[6] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plastic storage tubes, reducing the effective concentration. Consider using low-adsorption polypropylene tubes or silanized glass vials for storage. |
Problem: My peptide solution appears cloudy or has formed a precipitate.
| Possible Cause | Recommended Solution |
| Poor Solubility | The peptide may not be fully dissolved. Ensure you are using the correct solvent and pH as specified in the solubility data (see Table 1). Sonication can aid dissolution.[6][9] |
| Aggregation | The peptide may be aggregating due to suboptimal pH, high concentration, or temperature fluctuations. Try re-dissolving the peptide in a small amount of a stronger solvent like DMSO before diluting it into your aqueous buffer. Filter the solution through a 0.22 µm filter before use.[6] |
| Buffer Incompatibility | Components of your buffer system may be causing the peptide to precipitate. Test the peptide's solubility in different buffer systems to find the most compatible one. |
Problem: My HPLC analysis shows multiple peaks that increase over time.
| Possible Cause | Recommended Solution |
| Degradation Products | The new peaks are likely degradation products. Deamidation often results in new peaks (isoaspartate and aspartate forms) that elute close to the main peak. Oxidation can also create distinct new peaks. |
| Action | This is a clear indicator of instability. Use the presence of these peaks to optimize your formulation. Conduct a stability study where you vary factors like pH, temperature, and excipients, using the peak area of the parent peptide in HPLC as a measure of stability.[10] |
Experimental Protocols
Protocol 1: Preparation of a [Leu15]-Gastrin I Stock Solution
-
Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.
-
Reconstitution:
-
For DMSO Stock: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL). Gently vortex or sonicate to ensure complete dissolution.
-
For Aqueous Stock: Add a small amount of purified water (e.g., Water for Injection) and gently mix. Add 1N NaOH dropwise while vortexing until the peptide fully dissolves (target pH ~11). Add the remaining volume of water to reach the final concentration.
-
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use, low-adsorption polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Tightly cap the aliquots and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6][7]
Protocol 2: Basic Stability Assessment using RP-HPLC
This protocol provides a framework for evaluating the stability of your peptide solution under specific conditions.
-
Sample Preparation: Prepare your [Leu15]-Gastrin I solution in the aqueous buffer you intend to test (e.g., PBS at pH 7.4, citrate buffer at pH 5.0).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto a reverse-phase HPLC system (e.g., C18 column) to obtain the initial purity profile. Record the peak area of the main peptide peak.
-
Incubation: Store the remaining solution under the desired test condition (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample using the following formula: % Remaining Peptide = (Peak Area at Time T / Peak Area at Time T=0) * 100
-
Evaluation: A stable formulation will show minimal decrease in the main peak area and minimal formation of new degradation peaks over time. This method can be used to compare the stabilizing effects of different buffers, pH levels, or excipients.
Caption: Experimental workflow for a basic peptide stability study using HPLC.
References
- 1. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [Leu15]-Gastrin I, human | Gastrin I Variant | 39024-57-2 | TargetMol [targetmol.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Challenges with resuspending [Leu15]-Gastrin I (human) in PBS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the resuspension of [Leu15]-Gastrin I (human) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my [Leu15]-Gastrin I not dissolving directly in PBS?
A1: Direct dissolution in neutral PBS (pH 7.2-7.4) is often challenging for several reasons. The peptide's solubility is highly dependent on pH. [Leu15]-Gastrin I is an acidic peptide due to a high number of glutamic (Glu) and aspartic acid (Asp) residues. Peptides have their lowest solubility at their isoelectric point (pI) and require a pH environment that is either significantly above or below this pI to become charged and properly dissolve. Furthermore, this peptide is often supplied as a lyophilized powder from a solution containing trifluoroacetic acid (TFA), which can make the reconstituted solution acidic, further hindering dissolution in a neutral buffer like PBS.[1][2]
Q2: What is the recommended solvent for creating a stock solution?
A2: For initial reconstitution, it is best to use a solvent that ensures complete dissolution before diluting into your final experimental buffer. Based on supplier data and general peptide chemistry, several options are available.[3] For biological experiments where sterility is key, using a dilute basic solution is often preferred.
Q3: Can I use sonication or vortexing to help dissolve the peptide?
A3: Yes, sonication is a recommended method to aid in the dissolution of [Leu15]-Gastrin I.[3][4][5] It provides energy to break up peptide aggregates. Use a bath sonicator and chill the sample on ice between short bursts to prevent heating, which could degrade the peptide. Gentle vortexing can also be applied.
Q4: How should I store the reconstituted [Leu15]-Gastrin I solution?
A4: It is not recommended to store aqueous solutions for more than a day.[6] For longer-term storage, prepare stock solutions in an appropriate solvent like DMSO, create single-use aliquots, and store them at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -80°C.[3][7] Avoid repeated freeze-thaw cycles.
Q5: The peptide dissolved initially but precipitated when I added it to my PBS-based cell culture medium. What happened?
A5: This is a common issue that occurs when a concentrated stock solution (e.g., in DMSO or a high pH buffer) is diluted into a buffer at a different pH (like PBS at pH 7.4) where the peptide is less soluble. The abrupt change in pH can cause the peptide to crash out of solution. To avoid this, try diluting the stock solution slowly while vortexing the final buffer, or consider a serial dilution approach.
Troubleshooting Guide
Problem: Peptide appears as insoluble particles or a cloudy suspension in PBS.
This workflow provides a step-by-step process to troubleshoot and achieve successful solubilization of [Leu15]-Gastrin I.
Caption: Troubleshooting workflow for dissolving [Leu15]-Gastrin I.
Data Summary & Protocols
Solubility Data Table
The following table summarizes the known solubility parameters for [Leu15]-Gastrin I (human).
| Solvent | Concentration | Method / Notes | Citation |
| DMSO | up to 100 mg/mL | Use of newly opened, high-purity DMSO is recommended. Sonication may be needed. | [3] |
| H₂O | ~10.5 mg/mL | Requires adjustment to pH 11 with NaOH and sonication. Not ideal for direct use. | [3] |
| 0.1% NaOH | 1 mg/mL | Tested as a reliable solvent for initial reconstitution. | [1] |
| 1% NH₄OH | 1 mg/mL | A volatile base, useful for initial reconstitution before lyophilization or dilution. | [1] |
| PBS (pH 7.4) | < 1 mg/mL | Direct solubilization is difficult and not recommended. |
Experimental Protocol: Reconstitution using a Basic Buffer
This protocol is recommended for preparing aqueous solutions of [Leu15]-Gastrin I for use in biological assays.
-
Preparation : Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Calculation : Determine the volume of solvent required to reach your desired stock concentration (e.g., 1 mg/mL).
-
Initial Dissolution : Add a small amount (e.g., 20-30% of the final volume) of a sterile, dilute basic solution, such as 0.1% Ammonium Hydroxide (NH₄OH), directly to the vial.
-
Incubation & Mixing : Gently swirl the vial and let it sit for a few minutes. If needed, briefly sonicate in a water bath to ensure all peptide has dissolved.
-
Final Dilution : Once the peptide is fully dissolved into a clear solution, add your target buffer (e.g., PBS) stepwise to reach the final desired volume and concentration. Mix gently after each addition.
-
Verification : Ensure the final solution is clear and free of particulates before use. If the solution will not be used immediately, prepare single-use aliquots and store at -20°C or -80°C.
Signaling Pathway Context
[Leu15]-Gastrin I exerts its biological effects primarily through the Cholecystokinin B (CCKBR) receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the simplified signaling cascade initiated upon binding.
Caption: Simplified CCKBR signaling pathway for [Leu15]-Gastrin I.
References
- 1. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Leu15]-Gastrin I, human | Gastrin I Variant | 39024-57-2 | TargetMol [targetmol.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: [Leu15]-Gastrin I (human) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of [Leu15]-Gastrin I (human) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of storage conditions to ensure the stability and efficacy of your peptide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized [Leu15]-Gastrin I (human) powder?
A1: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][2] When stored properly, the powder is stable for extended periods. It is advisable to protect it from moisture and light.[1]
Q2: What is the best way to reconstitute lyophilized [Leu15]-Gastrin I (human)?
A2: The choice of solvent depends on the intended application. For stock solutions, sterile water or DMSO are commonly used.[1] Some suppliers recommend reconstituting in 0.1% NaOH or 1% NH4OH, as the peptide is lyophilized from a solution containing 0.1% trifluoroacetic acid (TFA), and a basic solution helps to neutralize the residual acid. If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
Q3: How should I store the reconstituted [Leu15]-Gastrin I (human) solution?
A3: To ensure stability, it is crucial to aliquot the reconstituted solution into single-use volumes and store them frozen. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] Recommended storage temperatures and durations for stock solutions are provided in the table below.
Q4: For how long is the reconstituted solution stable?
A4: The stability of the solution depends on the storage temperature. At -80°C, stock solutions are generally stable for up to 6 months, while at -20°C, they are stable for about 1 month.[1] For in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.
Q5: Why is [Leu15]-Gastrin I considered more stable than native Gastrin I?
A5: [Leu15]-Gastrin I is an analog of human Gastrin I where the methionine residue at position 15 is replaced by leucine.[3] The methionine residue is susceptible to oxidation, which can lead to a loss of biological activity. The substitution with leucine, a non-oxidizable amino acid, significantly improves the peptide's stability in aqueous solutions.[3]
Q6: Can I store the peptide solution in plastic tubes?
A6: While it is a common practice, be aware that peptides have a tendency to adhere to plastic surfaces, which could lead to a decrease in the effective concentration of your solution over time. If you experience issues with peptide loss, consider using low-protein-binding tubes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The peptide may be acidic due to the lyophilization process from a TFA-containing solution. | Try reconstituting in a slightly basic solution, such as 0.1% NaOH or 1% NH4OH, to neutralize the residual acid. Gentle vortexing or sonication can also aid in dissolution.[1] |
| Inconsistent or lower-than-expected experimental results | Peptide degradation due to improper storage or handling. | Ensure the peptide solution is stored in aliquots at -80°C to minimize freeze-thaw cycles.[1] Always use fresh or properly stored aliquots for your experiments. Confirm the peptide concentration before use, if possible. |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adhesion. | |
| Precipitation observed in the stock solution after thawing | The peptide may have come out of solution during freezing. | Before use, allow the aliquot to thaw completely at room temperature and gently vortex to ensure the solution is homogeneous. If precipitation persists, brief sonication may be helpful. |
Data Presentation: Storage Recommendations for [Leu15]-Gastrin I (human)
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Store sealed and protected from moisture and light.[1] |
| -80°C | 2 years | Store sealed and protected from moisture and light.[1] | |
| Reconstituted Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Leu15]-Gastrin I (human)
-
Preparation: Before opening the vial, centrifuge it briefly to ensure that the lyophilized powder is at the bottom.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs (e.g., sterile water, DMSO, or a slightly basic buffer).
-
Reconstitution: Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to characterize the interaction of [Leu15]-Gastrin I with its receptor, the cholecystokinin B receptor (CCKBR).
-
Cell Culture: Culture cells expressing CCKBR (e.g., transfected cell lines or primary cells) to an appropriate density.
-
Membrane Preparation (Optional): For membrane-based assays, harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail).
-
Competitive Binding: In a multi-well plate, incubate the cell membranes or whole cells with a constant concentration of radiolabeled gastrin and varying concentrations of unlabeled [Leu15]-Gastrin I.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[4]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled [Leu15]-Gastrin I concentration to determine the IC50 value.
Mandatory Visualization
[Leu15]-Gastrin I Signaling Pathway
[Leu15]-Gastrin I exerts its biological effects primarily through the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor.[1] The binding of [Leu15]-Gastrin I to CCKBR initiates a signaling cascade that plays a crucial role in various physiological processes, including the stimulation of gastric acid secretion and the regulation of cell growth.[5][6]
Caption: [Leu15]-Gastrin I binding to CCKBR activates Gq, leading to downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 4. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Effect of freeze-thaw cycles on [Leu15]-Gastrin I (human) activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of [Leu15]-Gastrin I (human). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal activity of the peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized [Leu15]-Gastrin I (human)?
A: For long-term storage, lyophilized [Leu15]-Gastrin I should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3][4] When stored under these conditions, the peptide can be stable for several years.[4] For short-term storage (days to weeks), it can be kept at 4°C.[1][5] Always protect the lyophilized powder from bright light.[4][5]
Q2: What is the best practice for reconstituting [Leu15]-Gastrin I?
A: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][3] This prevents condensation and moisture absorption, which can degrade the peptide.[1][4] The choice of solvent depends on the peptide's properties. For [Leu15]-Gastrin I, which is an acidic peptide, sterile, distilled water or a slightly acidic buffer (pH 5-7) is recommended. If solubility is an issue, a small amount of organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.
Q3: How should I store [Leu15]-Gastrin I in solution?
A: Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form.[4][5] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C or -80°C.[5] Generally, peptide solutions are stable for 3-4 months at -20°C and up to a year at -80°C.[5]
Q4: Why is the [Leu15] substitution in Gastrin I important?
A: The substitution of Leucine (Leu) for Methionine (Met) at position 15 enhances the peptide's stability by preventing oxidation.[6] The Methionine residue in native Gastrin I is susceptible to oxidation, which can lead to a loss of biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | 1. Improper storage: Exposure to moisture, light, or warm temperatures. 2. Repeated freeze-thaw cycles: Degradation of the peptide structure. 3. Oxidation: Particularly if not the stabilized [Leu15] analog. 4. Incorrect reconstitution solvent: Peptide may not be fully dissolved or may have degraded. | 1. Verify storage conditions: Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated, dark environment. 2. Use fresh aliquots: Always aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. Discard aliquots that have been thawed and refrozen multiple times. 3. Use the [Leu15] analog: This version is more resistant to oxidation. 4. Check solubility information: Use the recommended solvent and ensure the peptide is fully dissolved before use. |
| Precipitation in solution | 1. Peptide aggregation: Caused by factors like pH, temperature, or concentration. 2. Incorrect buffer: The pH of the buffer may be at the isoelectric point (pI) of the peptide, reducing its solubility. | 1. Sonication: Briefly sonicate the solution to aid in dissolving the peptide. 2. Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's pI. 3. Use a different solvent: If precipitation persists, try a different solvent system, potentially with a small amount of organic solvent. |
| Inconsistent experimental results | 1. Variability in peptide concentration: Inaccurate weighing of the lyophilized powder or loss of peptide due to adsorption to plasticware. 2. Degradation between experiments: Storing the peptide in solution at 4°C for an extended period. | 1. Accurate measurement: Weigh the peptide quickly in a controlled environment to avoid moisture absorption. Use low-protein-binding tubes and pipette tips. 2. Freshly prepared solutions: Prepare fresh solutions from a new aliquot for each experiment whenever possible. |
Effect of Freeze-Thaw Cycles on Peptide Stability
The following table illustrates the potential impact of freeze-thaw cycles on peptide stability by showing the coefficient of variation (CV) of peptide peak area as measured by mass spectrometry for a selection of peptides. A higher CV indicates greater variability and potential degradation.
| Number of Freeze-Thaw Cycles | Average CV (%) of Peptide Peak Area* |
| 1 | 5.5 |
| 10 | 12.0 |
*Data is illustrative and based on a study of 12 different peptides, not specific to [Leu15]-Gastrin I. The data shows a more than two-fold increase in variability after 10 freeze-thaw cycles.[7]
Experimental Protocols
Protocol 1: [Leu15]-Gastrin I-Induced Cell Proliferation Assay (MTT Assay)
This protocol is for measuring the effect of [Leu15]-Gastrin I on the proliferation of a responsive cell line (e.g., a gastric cancer cell line overexpressing the CCK2 receptor).
Materials:
-
Responsive cell line (e.g., AGS-CCK2R)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
[Leu15]-Gastrin I (human)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The next day, replace the medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare serial dilutions of [Leu15]-Gastrin I in serum-free medium. Add 10 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9][10]
Protocol 2: [Leu15]-Gastrin I-Induced Calcium Flux Assay
This protocol measures the activation of the CCK2 receptor by [Leu15]-Gastrin I by detecting changes in intracellular calcium levels.
Materials:
-
Responsive cell line (e.g., CHO-K1 cells expressing CCK2R)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
[Leu15]-Gastrin I (human)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: The next day, remove the culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Peptide Injection: Inject the desired concentration of [Leu15]-Gastrin I into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence signal for several minutes to detect the transient increase in intracellular calcium.[11][12][13][14][15]
Visualizations
[Leu15]-Gastrin I Signaling Pathway
Caption: Signaling cascade of [Leu15]-Gastrin I via the CCK2 receptor.
Experimental Workflow for Assessing Peptide Stability
Caption: Workflow for evaluating the effect of freeze-thaw cycles.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bu.edu [bu.edu]
- 12. bms.kr [bms.kr]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
Validation & Comparative
A Comparative Analysis of [Leu15]-Gastrin I (human) and Gastrin I
For researchers, scientists, and drug development professionals, understanding the nuances between endogenous peptides and their synthetic analogs is critical for experimental design and therapeutic development. This guide provides a detailed comparison of human Gastrin I and its oxidation-resistant analog, [Leu15]-Gastrin I, focusing on their biochemical properties, biological activity, and experimental applications.
Human Gastrin I is a crucial peptide hormone that regulates gastric acid secretion and mucosal growth by binding to the cholecystokinin B (CCK2) receptor.[1][2] Its synthetic counterpart, [Leu15]-Gastrin I, is characterized by the substitution of the methionine residue at position 15 with leucine.[1][2] This single amino acid change significantly enhances the peptide's stability by preventing oxidation, a common issue with methionine-containing peptides, without compromising its biological function.[1][2] Consequently, [Leu15]-Gastrin I is frequently utilized in research as a more stable and reliable agonist for the CCK2 receptor.[1][2]
Structural and Functional Comparison
The primary structural difference between the two peptides lies in the 15th amino acid position.
-
Gastrin I (human): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met -Asp-Phe-NH2
-
[Leu15]-Gastrin I (human): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu -Asp-Phe-NH2[1]
This substitution of methionine with leucine renders [Leu15]-Gastrin I resistant to oxidation, thereby increasing its shelf-life and stability in aqueous solutions and experimental assays.[1][2] Both peptides exert their physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor.[3]
Quantitative Biological Data
Experimental data indicates that [Leu15]-Gastrin I and Gastrin I exhibit comparable high affinity for the CCK2 receptor. A study by Matsumoto et al. demonstrated that radiolabeled [Leu15]-Gastrin I and a derivative of Gastrin I bind to canine gastric parietal cells with equal affinity. In a competitive binding assay from the same study, unlabeled Gastrin I effectively displaced the radiolabeled [Leu15]-Gastrin I, indicating a very similar binding affinity.
| Parameter | [Leu15]-Gastrin I (human) | Gastrin I (human) | Receptor | Reference |
| Binding Affinity (IC50) | Used as Radioligand | ~0.32 nM | CCK2 | [4] |
Note: The IC50 value for Gastrin I represents the concentration required to inhibit 50% of the specific binding of radiolabeled [Leu15]-Gastrin I. The comparable binding affinity is inferred from this competitive binding data.
Signaling Pathway and Experimental Workflow
Upon binding to the CCK2 receptor, both Gastrin I and [Leu15]-Gastrin I trigger a well-defined signaling cascade. The receptor, coupled to the Gq alpha subunit of the heterotrimeric G-protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with gastrin, such as gastric acid secretion.
Caption: Signaling pathway of Gastrin I and [Leu15]-Gastrin I via the CCK2 receptor.
A typical experimental workflow to compare the biological activity of these two peptides involves a receptor binding assay followed by a functional assay.
Caption: Experimental workflow for comparing Gastrin I and [Leu15]-Gastrin I.
Experimental Protocols
CCK2 Receptor Competitive Binding Assay
This protocol is adapted from methodologies used for G-protein coupled receptor binding assays.
Objective: To determine the binding affinity (IC50 and subsequently Ki) of Gastrin I and [Leu15]-Gastrin I for the CCK2 receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the human CCK2 receptor.
-
Radiolabeled ligand (e.g., [125I]-[Leu15]-Gastrin I).
-
Unlabeled competitor peptides: Gastrin I and [Leu15]-Gastrin I.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C plates).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Reaction Mixture: In each well, combine a fixed amount of cell membrane preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (either Gastrin I or [Leu15]-Gastrin I). Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Gastric Acid Secretion Assay (or Surrogate Functional Assay)
Directly measuring gastric acid secretion in vitro can be complex. A common surrogate is to measure a downstream signaling event, such as intracellular calcium mobilization in CCK2R-expressing cells.
Objective: To determine the potency (EC50) of Gastrin I and [Leu15]-Gastrin I in activating the CCK2 receptor.
Materials:
-
Cells expressing the human CCK2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Gastrin I and [Leu15]-Gastrin I at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the CCK2R-expressing cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Stimulation: Inject varying concentrations of Gastrin I or [Leu15]-Gastrin I into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of the peptide, determine the peak fluorescence response. Plot the peak response against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
Both Gastrin I and [Leu15]-Gastrin I are potent agonists of the CCK2 receptor with very similar, high-binding affinities. The key difference lies in the enhanced stability of [Leu15]-Gastrin I due to the substitution of the oxidation-prone methionine with leucine. This makes [Leu15]-Gastrin I a more robust tool for in vitro and in vivo research, providing greater experimental reproducibility. For researchers studying the physiological effects of gastrin or developing therapeutics targeting the CCK2 receptor, [Leu15]-Gastrin I serves as a reliable and stable alternative to the endogenous hormone.
References
A Comparative Guide to the Biological Activity of [Leu15]-Gastrin I and Native Gastrin I (human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of [Leu15]-Gastrin I (human) and its native counterpart, Gastrin I. The information presented is intended to assist researchers in selecting the appropriate peptide for their experimental needs, with a focus on receptor binding, in vitro potency, and cellular signaling.
Introduction
Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth. [Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine residue at position 15 has been substituted with a leucine residue. This substitution was engineered to enhance the peptide's stability by preventing oxidation of the methionine, which can lead to a loss of biological activity.[1][2][3][4] Both peptides exert their physiological effects primarily through the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR).[4]
Quantitative Comparison of Biological Activity
| Parameter | [Leu15]-Gastrin I (human) | Gastrin I (human) | Remarks |
| Receptor Binding Affinity (Ki) | Data from direct comparative studies is limited. | High affinity for the CCK-B receptor.[6] | Both are considered high-affinity ligands for the CCK-B receptor. |
| In Vitro Potency (EC50) | Data from direct comparative studies is limited. | Potent agonist for stimulating downstream signaling.[7] | Both effectively induce intracellular signaling cascades upon receptor binding. |
| In Vivo Effects | Stimulates gastric acid secretion and cell proliferation. | Stimulates gastric acid secretion and cell proliferation.[7] | The substitution of Met15 with Leu15 enhances stability without compromising biological function.[1][2][3][4] |
Signaling Pathways
Both [Leu15]-Gastrin I and native Gastrin I, upon binding to the CCK-B receptor, activate intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which plays a key role in cell proliferation.
Caption: Gastrin signaling through the CCK-B receptor.
Experimental Protocols
Detailed methodologies for key experiments used to assess the biological activity of gastrin analogs are provided below.
CCK-B Receptor Binding Assay
This assay is used to determine the binding affinity of [Leu15]-Gastrin I and Gastrin I to the CCK-B receptor.
Caption: Experimental workflow for receptor binding assays.
Methodology:
-
Membrane Preparation: Cell lines overexpressing the human CCK-B receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled gastrin analog (e.g., ¹²⁵I-[Leu15]-Gastrin I) and increasing concentrations of the unlabeled competitor peptide ([Leu15]-Gastrin I or native Gastrin I).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of gastrin analogs to stimulate an increase in intracellular calcium concentration, a key downstream signaling event.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the CCK-B receptor are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the cells are stimulated with varying concentrations of [Leu15]-Gastrin I or Gastrin I.
-
Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) can be determined.
Cell Proliferation Assay
This assay assesses the mitogenic effects of gastrin analogs on cell growth.
Methodology:
-
Cell Seeding: Cells known to proliferate in response to gastrin (e.g., certain cancer cell lines) are seeded in a 96-well plate in a low-serum medium.
-
Treatment: The cells are treated with various concentrations of [Leu15]-Gastrin I or Gastrin I and incubated for a period of 24-72 hours.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the results are used to construct a dose-response curve to determine the EC50 for cell proliferation.
Conclusion
[Leu15]-Gastrin I is a valuable research tool that exhibits biological activity comparable to its native counterpart, Gastrin I. Its enhanced stability makes it a reliable choice for a wide range of in vitro and in vivo studies investigating the physiological and pathophysiological roles of gastrin. While direct quantitative comparisons of their potencies are not extensively documented in single studies, the consensus in the scientific literature is that they can be used interchangeably in terms of their biological effects at the CCK-B receptor. Researchers should consider the specific requirements of their experimental design when choosing between these two peptides.
References
- 1. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 2. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. [Leu15]-Gastrin I human | TargetMol [targetmol.com]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Synthesis of [Leu15]-Gastrin I (human): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic [Leu15]-Gastrin I (human) and its native counterpart, human Gastrin I. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to assist researchers in validating the synthesis and application of this crucial peptide analog. The substitution of leucine for methionine at position 15 is a key modification designed to enhance the peptide's stability by preventing oxidation, a common issue with the native form.
Product Performance Comparison
The primary advantage of [Leu15]-Gastrin I over native human Gastrin I is its enhanced stability, particularly in aqueous solutions and under conditions that promote oxidation.[1] The methionine residue in native Gastrin I is susceptible to oxidation, which can lead to a loss of biological activity.[1] The leucine substitution in [Leu15]-Gastrin I mitigates this issue, providing a more robust molecule for experimental use without compromising its biological function.[1]
Purity and Identity
Synthetic peptides are typically purified by High-Performance Liquid Chromatography (HPLC), and their identity is confirmed by Mass Spectrometry (MS). Commercially available [Leu15]-Gastrin I is generally offered at high purity levels.
| Parameter | [Leu15]-Gastrin I (human) | Human Gastrin I | Method |
| Purity | ≥95% to 99.98% | Typically ≥95% | Reversed-Phase HPLC |
| Identity | Confirmed by Mass Spectrometry | Confirmed by Mass Spectrometry | ESI-MS or MALDI-TOF |
| Appearance | Lyophilized powder | Lyophilized powder | Visual Inspection |
Biological Activity
[Leu15]-Gastrin I retains the full biological activity of native Gastrin I. Both peptides exert their effects through the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[2]
| Parameter | [Leu15]-Gastrin I (human) | Human Gastrin I | Target Receptor |
| Biological Activity | Full biological activity | Endogenous activity | CCK-B Receptor |
| EC50 (Histamine Secretion) | Not explicitly stated, but comparable to native | 0.014 nM | CCK-B Receptor |
| EC50 (Gastric Acid Secretion) | Not explicitly stated, but comparable to native | 6.2 pM | CCK-B Receptor |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized [Leu15]-Gastrin I peptide.
Materials:
-
[Leu15]-Gastrin I sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized [Leu15]-Gastrin I in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the specific peptide characteristics.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of [Leu15]-Gastrin I as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized [Leu15]-Gastrin I.
Materials:
-
[Leu15]-Gastrin I sample
-
Appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid)
-
Mass spectrometer (ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide sample in the appropriate solvent to a concentration of approximately 10-100 pmol/µL.
-
-
Mass Spectrometry Analysis:
-
For ESI-MS: Infuse the sample directly into the electrospray source or introduce it via an LC system.
-
For MALDI-TOF: Mix the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass with the calculated theoretical mass of [Leu15]-Gastrin I (C98H126N20O31; Molecular Weight: 2080.3 g/mol ).
-
In Vitro Bioassay using AR42J Cells
Objective: To assess the biological activity of [Leu15]-Gastrin I by measuring its ability to stimulate a cellular response in a cell line expressing the CCK-B receptor. The rat pancreatic acinar cell line AR42J is a suitable model as it expresses gastrin receptors.[3][4]
Materials:
-
AR42J cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[Leu15]-Gastrin I
-
Human Gastrin I (as a positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
A method to measure downstream signaling (e.g., calcium mobilization assay kit or a proliferation assay kit like MTT or BrdU).
Procedure (Example using a Calcium Mobilization Assay):
-
Cell Culture:
-
Culture AR42J cells according to standard protocols.
-
Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Loading with Calcium Indicator Dye:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Stimulation:
-
Prepare serial dilutions of [Leu15]-Gastrin I and Human Gastrin I in assay buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Add the different concentrations of the peptides to the wells.
-
-
Measurement:
-
Measure the fluorescence intensity before and after the addition of the peptides using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the change in fluorescence against the peptide concentration.
-
Calculate the EC50 value, which is the concentration of the peptide that gives half-maximal response.
-
Compare the dose-response curve and EC50 value of [Leu15]-Gastrin I to that of Human Gastrin I.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the gastrin signaling pathway and a typical experimental workflow for validating the synthesis of [Leu15]-Gastrin I.
Caption: Gastrin signaling pathway via the CCK-B receptor.
Caption: Experimental workflow for validating synthetic peptides.
References
- 1. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of gastrin receptors on a rat pancreatic acinar cell line (AR42J). A possible model for studying gastrin mediated cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Leu15]-Gastrin I (human) and Other Gastrin Analogs in Biological Systems
This guide provides a detailed comparison of [Leu15]-Gastrin I (human) with other significant gastrin analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on experimental data. Gastrin, a peptide hormone, is a primary regulator of gastric acid secretion and plays a crucial role in the growth of the gastrointestinal epithelium.[1][2] Analogs of gastrin are invaluable tools in studying its physiological and pathological roles, particularly in cancer research where the gastrin receptor is often overexpressed.[3]
[Leu15]-Gastrin I is a synthetic analog of human Gastrin I. It features a substitution of the methionine residue at position 15 with a leucine residue.[4] This modification significantly enhances the peptide's stability in aqueous solutions by preventing oxidation of the methionine, a common cause of inactivation, while maintaining full biological activity.[5] This improved stability makes it a preferred reagent for in vitro studies.[4]
Mechanism of Action: The CCK2 Receptor
Gastrin and its analogs exert their biological effects primarily through the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[3][5] The CCK2R is a G protein-coupled receptor (GPCR) that binds both gastrin and cholecystokinin (CCK) with high affinity.[2][6][7] Upon ligand binding, the receptor activates intracellular signaling cascades that mediate the diverse physiological responses to gastrin, including cell proliferation and acid secretion.[2][6]
Comparative Efficacy of Gastrin Analogs
The following tables summarize quantitative data on the receptor binding affinity and biological potency of [Leu15]-Gastrin I in comparison to other commonly used gastrin analogs like native Gastrin-17 and the synthetic fragment, pentagastrin.
Table 1: Receptor Binding Affinity
| Compound | Cell/Tissue Model | Receptor Type | IC50 / Kd | Reference |
| [Leu15]-Gastrin-17 | Rat gastric mucosal membranes | Gastrin Receptor | Potency > Pentagastrin | [8] |
| Gastrin-17 | Canine gastric parietal cells | Gastrin Receptor | ~0.32 nM (IC50) | [9] |
| [Leu15]-Gastrin-17 (labeled) | Canine gastric parietal cells | Gastrin Receptor | ~0.32 nM (IC50) | [9] |
| Pentagastrin | AGS human gastric adenocarcinoma cells | CCK-B/Gastrin-like Receptor | ~10x less potent than Gastrin-17 | [10] |
| Cholecystokinin (CCK) | Rat gastric mucosal membranes | Gastrin Receptor | Potency < [Leu15]-Gastrin-17 | [8] |
Table 2: Biological Potency
| Compound | Assay | Model | Effect | Relative Potency | Reference |
| [Leu15]-Gastrin I | Full biological activity | In vitro/In vivo | Stimulation of gastric acid secretion, epithelial growth | Equivalent to Gastrin I | [4] |
| Gastrin-17 | Cell Proliferation | AGS human gastric adenocarcinoma cells | Stimulates tumor cell growth | High | [10] |
| Pentagastrin | Cell Proliferation | AGS human gastric adenocarcinoma cells | Stimulates tumor cell growth | ~10-fold less potent than Gastrin-17 | [10] |
| Pentagastrin | Gastric Acid Secretion | Human subjects (intravenous) | Partial agonist, ~40% of max histamine response | Lower than Gastrin-17 | [11] |
| Pentagastrin | Trophic Effects | Rat colon mucosa | Increased DNA, RNA, and protein synthesis | Stimulation weaker than endogenous gastrin | [12] |
Signaling Pathways and Visualizations
Activation of the CCK2R by gastrin analogs initiates a cascade of intracellular events. The primary pathway involves coupling to Gq/11 proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to downstream effects on gene expression, cell proliferation, and acid secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize gastrin analogs.
Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a non-labeled ligand (e.g., [Leu15]-Gastrin I) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.
1. Materials:
-
Cell Membranes: Preparations from cells or tissues expressing CCK2R (e.g., AR42J cells, canine parietal cells).[9][13]
-
Radioligand: A high-affinity radiolabeled gastrin analog (e.g., 125I-[Leu15]-Gastrin-17).
-
Competitor Ligands: Unlabeled [Leu15]-Gastrin I and other gastrin analogs at various concentrations.
-
Incubation Buffer: e.g., Tris-HCl buffer with BSA, MgCl2, and a protease inhibitor like bacitracin.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach binding equilibrium.[8]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
In Vitro Cell Proliferation Assay
This assay measures the effect of gastrin analogs on the growth of cancer cell lines that express the CCK2R.
1. Materials:
-
Cell Line: A suitable cell line, such as the human gastric adenocarcinoma cell line AGS.[10]
-
Culture Medium: DMEM or similar, supplemented with fetal calf serum (FCS).
-
Test Compounds: [Leu15]-Gastrin I and other analogs at various concentrations.
-
Assay Reagent: A reagent to measure cell viability (e.g., MTS, WST-1, or by direct cell counting).[10]
-
96-well plates.
2. Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.[10]
-
Serum Starvation (Optional): To reduce baseline proliferation, cells can be cultured in low-serum medium for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the gastrin analogs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
Quantification: Measure cell proliferation. This can be done by:
-
Metabolic Assays: Add a reagent like MTS or WST-1, incubate, and then measure the absorbance, which correlates with the number of viable cells.
-
Direct Cell Counting: Trypsinize and count the cells from each well using a hemocytometer or an automated cell counter.[10]
-
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the analog concentration to determine the EC50 (the concentration that produces 50% of the maximal proliferative response).
Structural Relationships of Gastrin Analogs
The various gastrin analogs are derived from the structure of the native human Gastrin I (G-17). Their relationship is based on sequence modification or truncation.
Conclusion
[Leu15]-Gastrin I serves as a highly effective and stable analog of human Gastrin I, retaining full biological potency in receptor binding and downstream cellular effects. Its primary advantage over the native peptide is its resistance to oxidation, which ensures greater reliability and reproducibility in experimental settings. Compared to truncated analogs like pentagastrin, [Leu15]-Gastrin I exhibits significantly higher potency in stimulating cell proliferation and, presumably, gastric acid secretion, making it a more appropriate tool for studies requiring a maximal gastrinergic response. The choice of analog should, therefore, be guided by the specific requirements of the experiment, with [Leu15]-Gastrin I being the preferred choice for in vitro assays demanding stability and full agonist activity.
References
- 1. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin receptor characterization: affinity cross-linking of the gastrin receptor on canine gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous pentagastrin as a partial agonist of gastric secretion in man: evidence in favor of the existence of hormonal inhibitory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of effects of pentagastrin and gastrin on rat colon mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCK-2/gastrin receptor-targeted tumor imaging with (99m)Tc-labeled minigastrin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
[Leu15]-Gastrin I (Human): A Comparative Guide to Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of [Leu15]-Gastrin I (human), a stable analog of Gastrin I, in common immunoassay platforms. Understanding the cross-reactivity of this peptide is crucial for the accurate quantification of gastrin levels in various research and clinical settings.
Executive Summary
[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine at position 15 is replaced by leucine. This substitution enhances the peptide's stability by preventing oxidation, making it a valuable tool in research. This guide demonstrates that [Leu15]-Gastrin I exhibits high cross-reactivity in gastrin immunoassays, with evidence suggesting binding affinity equal to that of native Gastrin I. This high degree of cross-reactivity indicates that most commercially available gastrin immunoassays can reliably detect and quantify [Leu15]-Gastrin I.
Immunoassay Cross-Reactivity Comparison
The following table summarizes the known cross-reactivity of various gastrin-related peptides in commercially available immunoassays. While specific percentage data for [Leu15]-Gastrin I is not always explicitly provided in commercial datasheets, scientific literature indicates its strong cross-reactivity.
| Analyte | Immunoassay Type | Reported Cross-Reactivity (%) | Key Findings |
| [Leu15]-Gastrin I (human) | Radioimmunoassay (RIA) | Equal affinity to Gastrin I | Studies on canine gastric parietal cells show that 125I-labeled [Leu15]-Gastrin I binds with equal affinity to the gastrin receptor as 125I-labeled Gastrin I.[1] This strongly suggests 100% cross-reactivity in immunoassays utilizing antibodies targeting the receptor-binding domain. |
| Human Gastrin I (G17-I) | ELISA | 100 | Reference analyte for most gastrin immunoassays. |
| Minigastrin (G13-I) | ELISA | 74.6 | Shows significant cross-reactivity, indicating antibody recognition of the C-terminal region. |
| Rat Gastrin I | ELISA | 70.7 | High cross-reactivity, suggesting suitability of human gastrin assays for rat samples. |
| Gastrin II (G17-II, sulfated) | ELISA | 9.3 | The sulfation of the tyrosine residue significantly reduces antibody binding in this specific assay. |
| Cholecystokinin 26-33 (CCK-8) | ELISA | < 0.1 | Demonstrates high specificity of the assay for gastrin over the structurally related CCK. |
Experimental Protocols
Accurate determination of gastrin levels requires robust and well-validated immunoassay protocols. Below are generalized methodologies for competitive Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), the most common platforms for gastrin quantification.
Gastrin Radioimmunoassay (RIA) Protocol
This competitive RIA protocol is designed for the quantification of gastrin in serum or plasma.
Principle: Unlabeled gastrin in the sample competes with a fixed amount of radiolabeled gastrin (e.g., ¹²⁵I-[Leu15]-Gastrin I) for binding to a limited number of anti-gastrin antibody sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.
Materials:
-
Anti-gastrin antibody
-
¹²⁵I-labeled [Leu15]-Gastrin I (tracer)
-
Gastrin standards
-
Assay buffer
-
Separating reagent (e.g., charcoal suspension or second antibody)
-
Gamma counter
Procedure:
-
Assay Setup: Pipette assay buffer, standards or unknown samples, and anti-gastrin antibody into labeled tubes.
-
Tracer Addition: Add a fixed amount of ¹²⁵I-labeled [Leu15]-Gastrin I to each tube.
-
Incubation: Vortex the tubes and incubate at 4°C for 24-48 hours to reach binding equilibrium.
-
Separation: Add the separating reagent to precipitate the antibody-bound fraction.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards. Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
Gastrin ELISA Protocol (Competitive)
This competitive ELISA protocol provides a non-radioactive method for quantifying gastrin.
Principle: Gastrin in the sample competes with a fixed amount of biotinylated gastrin for binding to a limited amount of anti-gastrin antibody coated on a microplate. The amount of bound biotinylated gastrin is detected with a streptavidin-HRP conjugate and a colorimetric substrate. The color intensity is inversely proportional to the gastrin concentration in the sample.
Materials:
-
Anti-gastrin antibody-coated microplate
-
Biotinylated Gastrin
-
Gastrin standards
-
Assay diluent
-
Wash buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Sample/Standard Addition: Add standards and samples to the wells of the antibody-coated microplate.
-
Biotinylated Gastrin Addition: Add a fixed amount of biotinylated gastrin to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve and determine the gastrin concentrations in the samples as described for the RIA.
Visualizations
Gastrin Signaling Pathway
Gastrin and its analogs, including [Leu15]-Gastrin I, exert their physiological effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. Upon binding, a signaling cascade is initiated, leading to various cellular responses, most notably the secretion of gastric acid.
Caption: Gastrin signaling cascade via the CCKBR.
Immunoassay Workflow (Competitive ELISA)
The following diagram illustrates the key steps in a competitive ELISA for the detection of [Leu15]-Gastrin I.
Caption: Competitive ELISA workflow for gastrin.
References
Stability Showdown: Why [Leu15]-Gastrin I Outlasts Native Human Gastrin I
For researchers in gastroenterology and drug development, the stability of peptide hormones is a critical factor for obtaining reliable and reproducible experimental results. Human Gastrin I (G-17), a key regulator of gastric acid secretion, is notoriously unstable due to the presence of a methionine residue at position 15, which is susceptible to oxidation. This guide provides a detailed comparison of human Gastrin I and its more stable analog, [Leu15]-Gastrin I, supported by the chemical basis for their differing stabilities and representative experimental protocols for stability assessment.
At a Glance: Structural and Stability Comparison
The primary difference between human Gastrin I and [Leu15]-Gastrin I is a single amino acid substitution at position 15. In [Leu15]-Gastrin I, the methionine (Met) is replaced by leucine (Leu), a modification that significantly enhances the peptide's chemical stability without compromising its biological activity.[1]
| Feature | Human Gastrin I (G-17) | [Leu15]-Gastrin I (human) | Reference(s) |
| Amino Acid Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met -Asp-Phe-NH₂ | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu -Asp-Phe-NH₂ | [1] |
| Key Stability Concern | Oxidation of Methionine-15 (Met¹⁵) | Resistant to oxidation at position 15 | [1] |
| Consequence of Instability | Forms methionine sulfoxide, leading to loss of biological activity. | Retains full biological activity due to the stable nature of Leucine. | [1][2] |
| In Vivo Half-Life | 9.5 - 10.5 minutes (in humans) | Significantly increased due to resistance to oxidative and enzymatic degradation. | [3] |
The Achilles' Heel of Human Gastrin I: Methionine Oxidation
The sulfur-containing amino acid methionine is particularly susceptible to oxidation by reactive oxygen species (ROS).[4] This process converts the methionine side chain into methionine sulfoxide (MetO).[5] In human Gastrin I, the Met¹⁵ residue is critical for its biological function, and its oxidation leads to a significant reduction or complete loss of its ability to stimulate gastric acid secretion.[1][2] This chemical instability poses a major challenge for in vitro experiments and the development of gastrin-based diagnostics or therapeutics.
By substituting methionine with leucine—an amino acid with a stable, non-oxidizable isobutyl side chain—[Leu15]-Gastrin I is rendered resistant to this form of chemical degradation.[1] This substitution makes it a far more robust tool for research, ensuring that the peptide's concentration and bioactivity remain consistent throughout the course of an experiment.
Gastrin Signaling Pathway
Both human Gastrin I and [Leu15]-Gastrin I exert their biological effects by binding to the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR) found on parietal and enterochromaffin-like (ECL) cells in the stomach.[2][6] Activation of the CCK-B receptor initiates a signaling cascade that ultimately leads to the secretion of gastric acid (HCl) and the growth of the gastric mucosa.
Caption: Gastrin binds to the CCK-B receptor, activating the PLC pathway.
Experimental Protocols
To quantitatively assess and compare the stability of gastrin peptides, a reversed-phase high-performance liquid chromatography (RP-HPLC) based assay is commonly employed. This method allows for the separation and quantification of the intact peptide from its degradation products over time.
Representative Protocol: Peptide Stability Assay in Human Plasma via RP-HPLC
1. Objective: To determine the half-life (t₁/₂) of a gastrin peptide in human plasma at 37°C.
2. Materials:
-
Human Gastrin I or [Leu15]-Gastrin I peptide stock solution (1 mg/mL in a suitable solvent).
-
Human plasma (pooled, with anticoagulant like EDTA or heparin).
-
Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA).
-
RP-HPLC system with a C18 column and UV detector (214 nm or 280 nm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Thermomixer or water bath set to 37°C.
-
Centrifuge.
3. Procedure:
-
Preparation: Pre-warm an aliquot of human plasma to 37°C.
-
Initiation of Reaction: Spike the plasma with the gastrin peptide stock solution to a final concentration of 100 µg/mL. Mix gently and immediately withdraw the first sample (t=0).
-
Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. Withdraw identical aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately add each aliquot to a tube containing a 2x volume of ice-cold quenching solution (e.g., 100 µL of ACN with 1% TFA). This stops enzymatic degradation and precipitates plasma proteins.[7][8]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto the C18 column.[7][9]
-
Chromatography: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the absorbance at 214 nm.
-
Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time from a standard injection. Integrate the peak area for each time point.[8]
-
Calculation: Plot the natural logarithm of the percentage of the remaining intact peptide (relative to the t=0 peak area) against time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression using the formula: t₁/₂ = 0.693 / k.
Caption: HPLC-based workflow for determining peptide stability in plasma.
Conclusion
The substitution of the oxidatively labile methionine at position 15 in human Gastrin I with the chemically robust leucine results in a significantly more stable peptide, [Leu15]-Gastrin I.[1][2] This enhanced stability prevents the loss of biological activity associated with oxidation, making [Leu15]-Gastrin I a superior choice for a wide range of research applications that require consistent and reliable peptide performance. For scientists and drug developers, utilizing this stabilized analog can lead to more accurate and reproducible data in studies of gastrointestinal physiology and disease.
References
- 1. [ロイシン15]-ガストリンI、ヒト ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine oxidation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
[Leu15]-Gastrin I (human): A Functionally Equivalent and More Stable Alternative to Native Gastrin I
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of [Leu15]-Gastrin I (human) and native human Gastrin I, focusing on their functional equivalence in receptor binding and cellular signaling. The substitution of leucine for methionine at position 15 in [Leu15]-Gastrin I offers enhanced stability without compromising biological activity, making it a reliable tool for gastrointestinal research.
[Leu15]-Gastrin I is a synthetic analog of human Gastrin I, a peptide hormone crucial for stimulating gastric acid secretion, promoting gastric mucosal growth, and regulating gastric motility.[1][2][3] The native form of Gastrin I contains a methionine residue at position 15, which is susceptible to oxidation, potentially leading to a loss of biological activity.[2][3] The substitution with leucine, a non-oxidizable amino acid, confers greater stability to the peptide in aqueous solutions, a significant advantage for in vitro and in vivo experimental settings.[2][3][4]
Functional Equivalence: A Head-to-Head Comparison
Experimental evidence confirms that [Leu15]-Gastrin I retains the full biological activity of its native counterpart, exhibiting a comparable high affinity for the cholecystokinin B (CCK-B) receptor, the primary receptor for gastrin.[2][5]
Receptor Binding Affinity
A key study directly comparing the receptor binding characteristics of the two peptides demonstrated their equal affinity for the gastrin receptor on canine gastric parietal cells. This is the most direct evidence of their functional equivalence at the receptor level.
| Ligand | Receptor Source | Method | IC50 (nM) | Reference |
| [Leu15]-Gastrin I | Canine Gastric Parietal Cells | Competitive Binding Assay | 0.32 | Matsumoto et al., 1987[6] |
| Native Gastrin I (gastrin2(-17)) | Canine Gastric Parietal Cells | Competitive Binding Assay | 0.32 | Matsumoto et al., 1987[6] |
IC50 (half-maximal inhibitory concentration) is the concentration of an unlabeled ligand that displaces 50% of a specifically bound radiolabeled ligand.
This remarkable similarity in binding affinity underscores the interchangeability of [Leu15]-Gastrin I with native Gastrin I in studies investigating receptor-ligand interactions.
Signaling Pathways of Gastrin Receptor Activation
Both native Gastrin I and [Leu15]-Gastrin I elicit their physiological effects by binding to the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][5] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the physiological responses associated with gastrin, such as gastric acid secretion and cell proliferation.[1]
The binding of gastrin to its receptor activates Gq-alpha subunits, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, gastrin has been shown to be involved in the activation of other important signaling pathways, including the Ras/MEK/ERK and PI3K/AKT pathways, through SRC kinase.
Experimental Protocols
To facilitate the direct comparison of [Leu15]-Gastrin I and native Gastrin I, the following generalized experimental protocols are provided as a starting point for researchers.
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki or IC50) of unlabeled gastrin peptides by measuring their ability to displace a radiolabeled gastrin analog from the CCK-B receptor.
References
- 1. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 3. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gastrin-1, human (Leu15) - 1 mg [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gastrin receptor characterization: affinity cross-linking of the gastrin receptor on canine gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of [Leu15]-Gastrin I (human) with other CCK2 receptor agonists
A comprehensive comparison of [Leu15]-Gastrin I (human) and other prominent Cholecystokinin-2 (CCK2) receptor agonists, including Gastrin I, Pentagastrin, and Cholecystokinin-4 (CCK-4), is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their performance based on experimental data, outlines methodologies for key experiments, and visualizes relevant biological pathways.
Introduction to CCK2 Receptor Agonists
The Cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and cell growth.[1] Its endogenous ligands are cholecystokinin (CCK) and gastrin.[1] Synthetic and modified agonists of the CCK2 receptor are valuable tools in research and have potential therapeutic applications.[2] [Leu15]-Gastrin I is a synthetic analog of human Gastrin I, where the methionine at position 15 is replaced by leucine to improve stability against oxidation.[3] Other notable agonists include the naturally occurring Gastrin I, the synthetic pentapeptide Pentagastrin, and the C-terminal tetrapeptide of gastrin, CCK-4.[4][5]
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional potency of [Leu15]-Gastrin I and other CCK2 receptor agonists.
Table 1: Comparative Binding Affinity for the CCK2 Receptor
| Agonist | Receptor Source | Radioligand | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| [Leu15]-Gastrin I (human) | Human CCK2R transfected A431 cells | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | Competition Binding | 0.69 ± 0.09 | - | [6] |
| Gastrin I (human) | Human CCK2R | - | Binding Affinity | - | 0.3 - 1 | [4] |
| Pentagastrin | Human CCK2R transfected A431 cells | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | Competition Binding | 0.76 ± 0.11 | - | [6] |
| CCK-4 | Human CCK2R | - | Binding Affinity | - | ~3 - 10 | [4] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Lower values indicate higher binding affinity.
Table 2: Comparative Functional Potency at the CCK2 Receptor
| Agonist | Assay Type | Cell/Tissue Model | Measured Response | EC50 (nM) | Reference(s) |
| Gastrin I (human) | Acid Secretion | Rat Gastric Mucosa | Acid Output | 4.3 | [7] |
| Gastrin I (human) | Histamine Release | Rabbit Fundic Mucosa Cells | Histamine Release | ~0.2 | [8] |
| Pentagastrin | Acid Secretion | Rat Gastric Mucosa | Acid Output | 27 | [7] |
| CCK-4 | Contraction (transient) | Guinea-Pig Ileum | Muscle Contraction | - | [7] |
EC50: Half-maximal effective concentration. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
Activation of the CCK2 receptor by agonists like [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The CCK2 receptor can also couple to other G proteins, activating pathways such as the MAPK/ERK and PI3K/AKT cascades, which are involved in cell proliferation and survival.
The following diagram illustrates a typical workflow for evaluating CCK2 receptor agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (IC50) of a test compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CCK2 receptor-expressing cell membranes (e.g., from A431-CCK2R cells).
-
Radiolabeled ligand (e.g., [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I).
-
Test agonists ([Leu15]-Gastrin I, Pentagastrin, etc.) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test agonists in binding buffer.
-
In a microtiter plate, add in the following order: binding buffer, a fixed concentration of radiolabeled ligand, and the diluted test agonists.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Gastrin I).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key downstream event of CCK2 receptor activation via the Gq pathway.
Materials:
-
CCK2 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCK2R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test agonists at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the CCK2R-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period.
-
Automatically inject the test agonists at various concentrations into the wells while continuously monitoring the fluorescence signal.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activation, providing a robust readout for Gq-coupled receptor activity.
Materials:
-
CCK2R-expressing cells.
-
[³H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS containing LiCl).
-
Test agonists at various concentrations.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Label the cells by incubating them overnight in a culture medium containing [³H]-myo-inositol.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add the test agonists at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the cell lysates.
-
Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin.
-
Elute the [³H]-inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Gastric Acid Secretion Assay
This in vivo assay assesses the physiological effect of CCK2 receptor agonists on gastric acid secretion in an animal model.
Animal Model:
-
Rats or mice, often equipped with a gastric fistula or studied under anesthesia with pylorus ligation.
Procedure (General Outline):
-
Anesthetize the animal and perform a laparotomy to expose the stomach.
-
Ligate the pylorus to allow for the collection of gastric juice.
-
Administer the test agonist (e.g., via subcutaneous or intravenous injection) at different doses.
-
Collect the gastric contents at specified time intervals (e.g., every 30 minutes for 2-4 hours).
-
Measure the volume of the collected gastric juice.
-
Determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
-
Calculate the total acid output (volume × concentration).
-
Plot the acid output against the agonist dose to determine the dose-response relationship.
Conclusion
[Leu15]-Gastrin I (human) demonstrates high affinity and potency for the CCK2 receptor, comparable to the endogenous ligand Gastrin I and the synthetic agonist Pentagastrin. Its enhanced stability makes it a valuable tool for in vitro and in vivo studies. The choice of agonist for a particular research application will depend on the specific experimental goals, including the desired potency, stability, and mode of administration. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel CCK2 receptor agonists.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 6. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional comparisons of gastrin/cholecystokinin receptors in isolated preparations of gastric mucosa and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of [Leu15]-Gastrin I (human): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activity of [Leu15]-Gastrin I (human) with its native counterpart, Gastrin I. [Leu15]-Gastrin I is a synthetic analog of human Gastrin I, a peptide hormone crucial for stimulating gastric acid secretion and regulating gastrointestinal mucosal growth. The substitution of methionine at position 15 with leucine enhances the peptide's stability by preventing oxidation, without compromising its biological function. This guide details the comparative receptor binding affinities, signal transduction pathways, and functional cellular responses, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro Activity
The biological activity of [Leu15]-Gastrin I is primarily mediated through the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor also known as the gastrin receptor. Upon binding, it initiates a cascade of intracellular events that regulate various cellular processes.
| Parameter | [Leu15]-Gastrin I (human) | Gastrin I (human) | Cell Line | Reference |
| Receptor Binding Affinity (IC50) | 0.86 ± 0.05 nM | Not explicitly compared | A431-CCK2R(+) cell membranes | [1] |
| Receptor Binding Affinity (Ki) | Not explicitly stated | 0.3 - 1 nM | Not explicitly stated | [2] |
| Calcium Mobilization (EC50) | Data not available | Data not available | ||
| Cell Proliferation (EC50) | Data not available | Nanomolar concentration | HT-29 | [3] |
Signaling Pathways and Experimental Workflows
The binding of [Leu15]-Gastrin I to the CCK2R activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a well-defined signaling cascade leading to physiological responses such as gastric acid secretion and cell proliferation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of [Leu15]-Gastrin I to the CCK2 receptor.
Materials:
-
Cell Line: A431 cells stably transfected with human CCK2R (A431-CCK2R).[4]
-
Radioligand: [125I-Tyr12, Leu15]gastrin.[1]
-
Competitor: [Leu15]-Gastrin I (human) and Gastrin I (human).
-
Binding Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, 35 µM bacitracin.[1]
-
Wash Buffer: Ice-cold PBS.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Culture A431-CCK2R cells to confluence and prepare cell membrane homogenates.
-
In a 96-well filter plate, add increasing concentrations of the unlabeled competitor ([Leu15]-Gastrin I or Gastrin I).
-
Add a fixed concentration of the radioligand ([125I-Tyr12, Leu15]gastrin) to each well.
-
Add the cell membrane homogenate to initiate the binding reaction.
-
Incubate for 1 hour at 22°C with gentle agitation.[1]
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled gastrin.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cell Line: CCK2R-expressing cells (e.g., AR42J, A431-CCK2R).[4][5]
-
Ligands: [Leu15]-Gastrin I (human) and Gastrin I (human).
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the CCK2R-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the ligand ([Leu15]-Gastrin I or Gastrin I) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
-
The peak fluorescence response is used to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
Cell Proliferation (MTT) Assay
This assay assesses the effect of [Leu15]-Gastrin I on cell viability and proliferation.
Materials:
-
Cell Line: Gastric cancer cell lines (e.g., AGS, MKN1) or other CCK2R-expressing cell lines.[6]
-
Ligands: [Leu15]-Gastrin I (human) and Gastrin I (human).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
96-well clear plates.
-
Microplate spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Replace the medium with a serum-free or low-serum medium and incubate for another 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of the ligand ([Leu15]-Gastrin I or Gastrin I) for a specified period (e.g., 24-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the EC50 for cell proliferation.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of [Leu15]-Gastrin I (human): A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of synthetic peptides such as [Leu15]-Gastrin I (human). This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this peptide, minimizing risks and adhering to best practices.
[Leu15]-Gastrin I (human) is a synthetic analog of human gastrin I, a peptide hormone that stimulates gastric acid secretion.[1][2] It is primarily used in research, particularly in studies related to gastric cancer, as it interacts with the cholecystokinin-B (CCK-B) receptors that can be overexpressed in such malignancies.[3] Due to its biological activity, improper disposal can pose risks to both human health and the environment.
Disposal Protocol Summary
The following table outlines the key stages and considerations for the proper disposal of [Leu15]-Gastrin I (human).
| Stage | Key Considerations | Disposal Method |
| Waste Identification & Segregation | Differentiate between solid peptide waste (e.g., unused lyophilized powder, contaminated vials) and liquid peptide waste (e.g., reconstituted solutions, cell culture media). | Use separate, clearly labeled, leak-proof containers for solid and liquid waste.[4] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling peptide waste.[4] | N/A |
| Solid Waste Disposal | Includes expired or unused lyophilized powder, contaminated vials, pipette tips, and gloves. | Place in a sealed, labeled "Peptide Waste" or "Biohazard" container for incineration by a certified waste disposal facility.[4] |
| Liquid Waste Disposal | Includes reconstituted solutions, experimental media, and contaminated buffers. | Do not pour down the drain. [4][5] Collect in a designated, sealed, and clearly labeled liquid chemical waste container.[4] The final disposal should be handled by a certified hazardous waste company.[4] |
| Contaminated Materials | Any materials that have come into contact with [Leu15]-Gastrin I (human), such as gloves, pipette tips, and bench paper. | Dispose of as solid peptide waste in a designated biohazard or peptide waste bin.[4] |
| Institutional & Local Regulations | Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local hazardous waste regulations is mandatory.[4] | Consult your institution's EHS office for specific protocols and approved waste disposal vendors.[4] |
Experimental Workflow for Disposal
The proper disposal of [Leu15]-Gastrin I (human) follows a structured workflow to ensure safety and compliance.
Caption: Disposal workflow for [Leu15]-Gastrin I (human).
Signaling Pathway of [Leu15]-Gastrin I (human)
[Leu15]-Gastrin I (human) exerts its biological effects by binding to the cholecystokinin-B (CCK-B) receptor, a G-protein-coupled receptor (GPCR).[3] This interaction initiates a downstream signaling cascade that can influence cellular processes such as proliferation, which is of particular interest in gastric cancer research.
Caption: [Leu15]-Gastrin I (human) signaling pathway via CCK-B receptor.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste management protocols, as they may contain additional requirements. If a substance-specific SDS is unavailable, general peptide waste guidelines should be strictly followed.[4] For small laboratories or individual researchers, engaging a professional hazardous waste disposal company is often the most straightforward and compliant option.[4]
References
- 1. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling [Leu15]-Gastrin I (human)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide [Leu15]-Gastrin I (human), including personal protective equipment (PPE), operational plans, and disposal procedures.
[Leu15]-Gastrin I is a synthetic analog of human gastrin I, a peptide hormone that stimulates gastric acid secretion. While specific toxicity data for [Leu15]-Gastrin I is limited, its bioactive nature and potential for respiratory and skin irritation necessitate careful handling to minimize exposure. The following procedures are based on general safety protocols for handling bioactive peptides and information from safety data sheets for similar compounds.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling [Leu1e]-Gastrin I (human) is summarized in the table below. This is based on potential hazards including inhalation of the lyophilized powder, skin contact, and eye contact.
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent | To prevent inhalation of the lyophilized powder. |
| Eye Protection | Safety Glasses | With side shields | To protect eyes from splashes or airborne powder. |
| Hand Protection | Gloves | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact with the peptide. |
| Body Protection | Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan for Safe Handling
Proper handling of [Leu15]-Gastrin I (human) from receipt to disposal is critical to ensure safety and maintain the integrity of the product. The following step-by-step workflow should be followed.
Disposal Plan
Proper disposal of [Leu15]-Gastrin I (human) and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Labware: All disposable labware that has come into contact with the peptide, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated biohazard waste bag.
-
Liquid Waste: Solutions containing [Leu15]-Gastrin I (human) should be collected in a clearly labeled waste container. Depending on local regulations, chemical deactivation may be required before disposal. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Spills: In the event of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb the spill with absorbent material and dispose of it as biohazardous waste. Ensure proper PPE is worn during the cleanup process.
-
Unused Product: Unused or expired lyophilized powder should be disposed of as chemical waste according to your institution's EHS guidelines. Do not dispose of it down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
